tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVLZRRIRGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399849 | |
| Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141449-85-6, 1330763-64-8 | |
| Record name | Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141449-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a saturated bicyclic heterocyclic amine. Its rigid pyrrolo[3,4-c]pyrrole core structure makes it a valuable scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
This compound and its derivatives have been investigated for their potential as pharmacological agents. Their structural similarity to known bioactive compounds facilitates the design of new drugs for various diseases. The core structure can be found in molecules targeting proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[1] Furthermore, derivatives have been explored in anticancer research and neuropharmacology due to their potential to interact with neurotransmitter systems.
Chemical and Physical Properties
This compound exists as different stereoisomers, with the cis- and meso-forms being commonly referenced. It is important for researchers to note the specific isomer being used, as this can significantly impact the outcome of a chemical reaction or the biological activity of the resulting derivatives.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer), 250275-15-1 (meso-isomer) |
| Synonyms | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
Table 2: Physicochemical Properties (Computed)
| Property | Value |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 212.15247768 g/mol |
| Topological Polar Surface Area | 32.9 Ų |
| Appearance | White to light yellow powder or crystals |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A common route involves the deprotection of a dibenzylated precursor. Below is a detailed experimental protocol for the synthesis of the cis-isomer.
Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This protocol describes the synthesis starting from tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) (0.5 g).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (60 psi).
-
Reaction Conditions: Stir the mixture at 60 °C overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Product: The resulting product is tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (Yield: 2.3 g, 66%).
Caption: Synthetic pathway for cis-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclic core of this compound serves as a valuable 3D scaffold for the synthesis of novel therapeutic agents. The Boc-protected nitrogen can be deprotected to allow for further chemical modifications, while the other nitrogen atom can be functionalized to introduce diverse substituents. This versatility has led to its use in the development of a wide range of compounds with various biological activities.
Derivatives of this core structure have shown promise in several therapeutic areas:
-
Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.
-
Neuropharmacological Agents: Its ability to serve as a backbone for compounds that interact with receptors in the central nervous system makes it a target for treating neurological disorders.
-
Antiviral and Antibacterial Agents: The pyrrolo[3,4-c]pyrrole core is present in compounds with demonstrated activity against various pathogens.
The general workflow for utilizing this scaffold in drug discovery involves several key steps, from the initial functionalization of the core to the biological evaluation of the final compounds.
Caption: Workflow illustrating the use of the scaffold in drug discovery.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure and the presence of a versatile Boc-protecting group make it an attractive scaffold for medicinal chemists. The continued exploration of this core structure is likely to lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.
References
Technical Guide: tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
CAS Number: 141449-85-6 cis-Isomer CAS Number: 250275-15-1
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic diamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, fused ring system provides a unique three-dimensional scaffold that is valuable for the synthesis of complex molecular architectures. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antagonists for Retinol Binding Protein 4 (RBP4) and agonists for the 5-HT2C receptor.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| CAS Number | 141449-85-6 | [3] |
| cis-Isomer CAS Number | 250275-15-1 | [4] |
| InChI Key | FYUVLZRRIRGSTE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1 | [1] |
| Solubility | Soluble in common organic solvents like chloroform and methanol. | |
| Storage | Store in a cool, dry place. |
Spectral Data
Detailed spectral data is critical for the identification and characterization of this compound. While full spectral data with peak assignments are often proprietary, typical spectral characteristics are outlined below. Researchers can obtain detailed spectra from commercial suppliers upon request.[3][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), as well as complex multiplets for the methylene and methine protons of the hexahydropyrrolo[3,4-c]pyrrole core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the various sp³-hybridized carbons of the bicyclic ring system.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching frequencies for the alkyl groups, a strong C=O stretching band for the carbamate group (around 1680-1700 cm⁻¹), and C-N stretching bands.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecular ion ([M+H]⁺) at m/z 213.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.
Experimental Protocols
This compound is a key intermediate in multi-step syntheses. Below is a detailed experimental protocol for its use in the synthesis of a Retinol Binding Protein 4 (RBP4) antagonist, adapted from the scientific literature.[7][8]
Synthesis of tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This procedure details the palladium-catalyzed amination of 1-bromo-2-(trifluoromethyl)benzene with (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Materials:
-
(3aR,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
-
1-Bromo-2-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous toluene, add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, sodium tert-butoxide, palladium(II) acetate, and BINAP.
-
The reaction mixture is heated at 110 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Subsequent Deprotection:
The Boc-protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent reactions. A typical procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane or ethyl acetate and treating it with a solution of hydrochloric acid in diethyl ether or dioxane.[7][8]
Applications in Drug Discovery
The hexahydropyrrolo[3,4-c]pyrrole scaffold is of significant interest in drug development due to its rigid structure, which can lead to higher binding affinities and improved selectivity for biological targets.
Retinol Binding Protein 4 (RBP4) Antagonists
RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been linked to insulin resistance and obesity. Furthermore, the accumulation of cytotoxic bisretinoids, which are byproducts of the visual cycle, in the retinal pigment epithelium (RPE) is associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[7][9] Antagonists of RBP4 can block the transport of retinol to the eye, thereby reducing the formation of these toxic bisretinoids.[7] this compound is a key building block in the synthesis of potent and selective RBP4 antagonists.[7][10]
References
- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 250275-15-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 141449-85-6|this compound|BLD Pharm [bldpharm.com]
- 4. meso-tert-Butyl hexahydropyrrolo 3,4-c pyrrole-2(1H)-carboxylate AldrichCPR 250275-15-1 [sigmaaldrich.com]
- 5. This compound | 141449-85-6 | Benchchem [benchchem.com]
- 6. (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate(370880-09-4) 1H NMR spectrum [chemicalbook.com]
- 7. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 10. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This document outlines the analytical techniques and experimental protocols used to confirm the chemical structure of this bicyclic amine.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused pyrrolidine ring system. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of stereoisomers, such as the cis-isomer, is a key structural feature.
Molecular Formula: C₁₁H₂₀N₂O₂
Molecular Weight: 212.29 g/mol
Chemical Structure:
An In-Depth Technical Guide to the Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for preparing tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This bicyclic diamine scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antagonists and agonists for G-protein coupled receptors such as the 5-HT2C receptor, and inhibitors of retinol-binding protein 4 (RBP4).
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step process. A robust and frequently employed strategy involves the construction of the core hexahydropyrrolo[3,4-c]pyrrole ring system via a 1,3-dipolar cycloaddition reaction, followed by protective group manipulations to yield the desired product.
The overall synthetic transformation can be depicted as a two-stage process:
-
Formation of the Bicyclic Core: Synthesis of a protected precursor, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, through a 1,3-dipolar cycloaddition reaction.
-
Deprotection: Removal of the benzyl protecting group to yield the final product.
Caption: High-level overview of the two-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This stage involves the construction of the bicyclic pyrrolidine core structure through a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from N-benzylglycine and an appropriate aldehyde, which then reacts with N-(tert-butoxycarbonyl)maleimide.
Reaction Scheme:
Detailed Experimental Protocol (Representative):
-
To a stirred suspension of N-benzylglycine (1.0 eq.) and N-(tert-butoxycarbonyl)maleimide (1.1 eq.) in toluene (10 mL/mmol of glycine) is added paraformaldehyde (1.2 eq.).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Stage 2: Synthesis of this compound
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.[1]
Reaction Scheme:
Detailed Experimental Protocol:
-
To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL) is added 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g).[1]
-
The reaction mixture is subjected to a hydrogen atmosphere (60 psi) and stirred at 60 °C overnight.[1]
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite or diatomaceous earth.[1]
-
The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[1]
Caption: Detailed two-stage synthesis pathway.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylglycine, N-Boc-maleimide, Paraformaldehyde | - | Toluene | Reflux | Varies | Varies |
| 2 | tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 10% Pd(OH)₂/C, H₂ (60 psi) | Methanol | 60 | Overnight | 66[1] |
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The key steps involve a 1,3-dipolar cycloaddition to form the core bicyclic structure, followed by a straightforward debenzylation. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold. Further optimization of the cycloaddition step may be necessary depending on the specific aldehyde used and desired scale of the reaction.
References
Physical and chemical properties of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This bicyclic diamine derivative is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents.
Chemical and Physical Properties
This compound is a chiral molecule that exists in different stereoisomeric forms. The properties can vary slightly depending on the specific isomer. The most commonly cited isomer is the cis-isomer.
Table 1: General and Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[1][2][3] |
| Molecular Weight | 212.29 g/mol | PubChem[1][2][3] |
| Appearance | White to light yellow powder or crystal; colorless oil | TCI Chemicals[1], ChemicalBook[4] |
| CAS Number | 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer) | PubChem[1], Sigma-Aldrich[5] |
| XLogP3 | 0.7 - 0.9 | PubChem[1][2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 212.152477885 Da | PubChem[1][2][3] |
| Monoisotopic Mass | 212.152477885 Da | PubChem[1][2][3] |
| Topological Polar Surface Area | 32.7 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Note: Some properties are computed and may differ from experimental values.
Synthesis and Purification
The synthesis of this compound, particularly the cis-isomer, can be achieved through the debenzylation of a protected precursor.
Experimental Protocol: Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This protocol describes the synthesis via catalytic hydrogenation.
Reaction Scheme:
Materials:
-
tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol)[4]
-
10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g)[4]
-
Methanol (50 mL)[4]
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Procedure:
-
To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).[4]
-
Subject the reaction mixture to a hydrogen atmosphere at a pressure of 60 psi.[4]
-
Stir the mixture at 60 °C overnight.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (3R,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (2.3 g, 66% yield).[4]
Purification
The crude product from the synthesis is often purified by filtration to remove the catalyst, followed by concentration of the solvent. Further purification, if necessary, can be achieved through column chromatography on silica gel.
Biological Significance and Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities. There is limited publicly available information on the biological activity of the compound itself. Its significance lies in providing a rigid bicyclic scaffold that can be further functionalized to target various biological receptors and enzymes.
Derivatives of this compound have been investigated for their potential as:
-
Antagonists and agonists for proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.
-
Anticancer agents.[4]
-
Bruton's tyrosine kinase (BTK) inhibitors.[4]
-
Components in the synthesis of 6-heterocycloalkyl quinazoline derivatives.[4]
Analytical Methods
The characterization of this compound is typically performed using standard analytical techniques.
Table 2: Analytical Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the Boc-protected pyrrolopyrrole core. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as the carbamate carbonyl and N-H bonds. |
While several suppliers indicate the availability of spectral data, specific spectra for this compound are not readily found in peer-reviewed literature.
Logical Workflow for Use in Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.
Safety Information
Based on available data for various isomers, this compound should be handled with care.
GHS Hazard Statements:
-
May be harmful if swallowed.
-
May be harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May be harmful if inhaled.
-
May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While detailed experimental data on its physical properties are not extensively published, its synthetic utility is well-established. This guide provides a summary of the available information to aid researchers and scientists in the effective use of this important chemical intermediate. Further research into the specific physicochemical properties and potential biological activities of the core molecule itself could open up new avenues for its application.
References
- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (C18H26N2O2) [pubchemlite.lcsb.uni.lu]
- 3. tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | CID 44474550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 5. meso-tert-Butyl hexahydropyrrolo 3,4-c pyrrole-2(1H)-carboxylate AldrichCPR 250275-15-1 [sigmaaldrich.com]
The Role of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. While this compound itself is not an active pharmaceutical ingredient, its rigid, bicyclic core structure, the hexahydropyrrolo[3,4-c]pyrrole scaffold, is a key component in the design of potent and selective enzyme inhibitors. This technical guide will delve into the primary mechanism of action associated with derivatives of this scaffold, focusing on their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes mellitus. We will explore the underlying signaling pathways, present quantitative data on inhibitor potency, and provide detailed experimental protocols for assessing their activity.
The Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Derivatives of the closely related hexahydropyrrolo[3,4-b]pyrrole scaffold, a structural isomer of the [3,4-c] system, have been extensively developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]
The mechanism of action of these inhibitors, often referred to as "gliptins," revolves around the potentiation of the endogenous incretin system. Here's a step-by-step breakdown of the signaling pathway:
-
Food Intake and Incretin Release: Following a meal, GLP-1 and GIP are secreted from enteroendocrine cells in the gut into the bloodstream.[4]
-
Incretin Action: These hormones then bind to their respective receptors on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[3][4][6] GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[3][6][7]
-
DPP-4 Inactivation of Incretins: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological effects.[3][4][5]
-
Role of Hexahydropyrrolo[3,4-c]pyrrole-based Inhibitors: Compounds incorporating the hexahydropyrrolo-pyrrole scaffold are designed to fit into the active site of the DPP-4 enzyme.[8] By binding to DPP-4, they prevent the degradation of GLP-1 and GIP.[3][4][6]
-
Therapeutic Outcome: This inhibition leads to prolonged and elevated levels of active incretin hormones, resulting in enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner. This ultimately improves glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[6][9]
The following diagram illustrates this key signaling pathway.
Quantitative Data: Potency of Pyrrole-based DPP-4 Inhibitors
The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several DPP-4 inhibitors, including those with pyrrolidine or related scaffolds, demonstrating the high affinity achievable with these structures.
| Compound/Class | Scaffold | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | Triazolopiperazine | 4.38 | [10] |
| Vildagliptin | Pyrrolidine-nitrile | ~50 | [6] |
| Saxagliptin | Pyrrolidine-nitrile | ~50 | [5] |
| Pyrrolidine Derivatives | Pyrrolidine | 12.19 - 23.08 | [11] |
| Tricyclic Scaffold Derivative | Tricyclic Pyrrolidine | 28 | [8] |
| Thiosemicarbazone Derivative | Pyrazole-Thiosemicarbazone | 1.27 | [10] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The evaluation of novel compounds as DPP-4 inhibitors involves standardized in vitro assays. Below is a detailed methodology for a common fluorometric DPP-4 inhibitor screening assay.
In Vitro DPP-4 Inhibitory Activity Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4 enzyme.
2. Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator (37°C)
3. Experimental Workflow:
4. Detailed Procedure: [12][13][14]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant DPP-4 enzyme to the working concentration (e.g., 1.73 mU/mL) in cold assay buffer.
-
Dilute the Gly-Pro-AMC substrate to its working concentration (e.g., 200 µM) in assay buffer.
-
-
Assay Protocol (per well of a 96-well plate):
-
Add 30 µL of assay buffer.
-
Add 10 µL of the test compound dilution (or reference inhibitor/DMSO for controls).
-
Add 10 µL of the diluted DPP-4 enzyme solution. For background wells, add 10 µL of assay buffer instead.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Calculation:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_VehicleControl)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Conclusion
This compound serves as a valuable starting material for the synthesis of molecules with potent biological activity. The core hexahydropyrrolo-pyrrole scaffold is a privileged structure in the design of DPP-4 inhibitors. The mechanism of action for these inhibitors is well-established and centers on the enhancement of the incretin hormone system, leading to improved glycemic control in type 2 diabetes. The methodologies for evaluating the potency of these compounds are robust and rely on standardized in vitro enzymatic assays. The continued exploration of derivatives from this and related scaffolds holds promise for the development of novel therapeutics.
References
- 1. US8785477B2 - Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 2. EP2578586A1 - HEXAHYDROPYRROLO[3,4-b]PYRROLE DERIVATIVES, PREPARATION METHODS AND PHARMACEUTICAL USES THEREOF - Google Patents [patents.google.com]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vildagliptin - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jicrcr.com [jicrcr.com]
- 10. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 14. lifetechindia.com [lifetechindia.com]
An In-depth Technical Guide to tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, properties, synthesis, and significant role as a key intermediate in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | [1] |
| Synonyms | tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate, Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester, cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole | [1][2] |
| CAS Number | 141449-85-6 (racemate/unspecified stereochemistry), 250275-15-1 (meso or cis-isomer) | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Storage | Store at 0-8°C | [2] |
Table 2: Spectroscopic and Analytical Data (Representative)
| Data Type | Description |
| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), and complex multiplets for the methylene and methine protons of the bicyclic core (2.5-3.5 ppm). |
| ¹³C NMR | Expected signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), and signals for the carbons of the pyrrolidine rings (~40-60 ppm). The carbonyl carbon of the Boc group is expected around 155 ppm. |
| LC-MS | Expected [M+H]⁺ ion at m/z 213.16. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the initial construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic core, followed by the selective protection of one of the secondary amine functionalities with a Boc group. Various strategies exist for the synthesis of the core, including intramolecular cycloaddition reactions.
This protocol describes a general method for the N-tert-butoxycarbonylation of a secondary amine, which is the final step in the synthesis of the title compound from the unprotected hexahydropyrrolo[3,4-c]pyrrole.
Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the hexahydropyrrolo[3,4-c]pyrrole core.
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve hexahydropyrrolo[3,4-c]pyrrole (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add a base such as triethylamine (1.1 to 1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Expected Yield: 80-95%
References
An In-depth Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, provides experimental protocols for its application, and explores the biological signaling pathways of compounds derived from it.
Core Compound Properties
This compound is a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol [1][2] |
| CAS Number | 141449-85-6[1][2] |
| IUPAC Name | This compound |
| Appearance | White to light yellow powder or crystal |
| Synonyms | cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate[1][2] |
Role in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valued in the development of antagonists for Retinol-Binding Protein 4 (RBP4), which are being investigated for the treatment of conditions like atrophic age-related macular degeneration and Stargardt disease.[3][4] The hexahydropyrrolo[3,4-c]pyrrole core provides a rigid scaffold that can be functionalized to achieve high-affinity binding to biological targets.
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are essential for its effective use in research.
The synthesis of the title compound involves the protection of the secondary amine of the hexahydropyrrolo[3,4-c]pyrrole scaffold with a Boc group. A general and widely used procedure for N-Boc protection is as follows:
-
Dissolve the amine (1.0 equivalent) in a suitable solvent, such as a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution and stir for 5 minutes at room temperature.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the cooled solution in one portion.[1]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through standard aqueous workup and extraction with an organic solvent, followed by purification, typically by column chromatography.[5][6]
A key application of this compound is in the synthesis of RBP4 antagonists. The following protocol describes its use in a palladium-catalyzed amination reaction.[3][7]
-
Reaction Setup: In a reaction vessel, combine (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 equivalent), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), BINAP (0.06 equivalents), and NaOt-Bu (1.2 equivalents) in toluene.
-
Reaction Conditions: Heat the mixture at 110 °C for 16 hours under an inert atmosphere.[7]
-
Boc-Deprotection: After the amination, the resulting intermediate is subjected to Boc-deprotection using HCl to yield the corresponding amine hydrochloride.[3]
-
Further Functionalization: The deprotected amine is then reacted with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to introduce another key fragment of the final RBP4 antagonist.[3]
-
Final Step: The final antagonist is obtained after hydrolysis of the methyl ester.[3]
An experimental workflow for this synthesis is visualized below.
Relevant Signaling Pathways
As this compound is a precursor to RBP4 antagonists, understanding the RBP4 signaling pathway is crucial for drug development professionals. RBP4 is an adipokine that transports retinol in the blood and has been linked to insulin resistance and other metabolic disorders.[8][9]
RBP4 exerts its effects through several signaling cascades:
-
JAK2/STAT3 Pathway: Holo-RBP4 (retinol-bound RBP4) binds to its receptor, STRA6, triggering the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates the STAT3 transcription factor, which can modulate the expression of genes involved in inflammation and insulin signaling.[8][10]
-
TLR4-mediated Pro-inflammatory Signaling: Both apo-RBP4 (retinol-free) and holo-RBP4 can act as ligands for Toll-like receptor 4 (TLR4). This interaction activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to the production of pro-inflammatory cytokines by immune cells like macrophages.[9][10] These cytokines can then indirectly inhibit insulin signaling in adjacent cells, contributing to insulin resistance.
The diagram below illustrates the key RBP4 signaling pathways.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Elevated retinol binding protein 4 levels are associated with atherosclerosis in diabetic rats via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block: A Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Immediate Release
Shanghai, China – December 28, 2025 – As a pivotal intermediate in the synthesis of a wide array of therapeutic agents, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands as a molecule of significant interest to the drug development community. This technical guide offers a comprehensive overview of its solubility characteristics, providing researchers, scientists, and drug development professionals with essential data and protocols to effectively utilize this compound in their research endeavors.
Physicochemical Properties and Solubility Profile
This compound, a heterocyclic compound, possesses a molecular structure that suggests a degree of polarity, which influences its solubility in various solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, its structural attributes provide a qualitative understanding of its solubility profile. The presence of the pyrrolidine rings and the carboxylate group contributes to potential interactions with polar solvents.
Based on the general principles of solubility for related pyrrolidine derivatives, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in a range of organic solvents.
| Solvent Classification | Predicted Solubility |
| Polar Protic Solvents | |
| Water | Low to Moderate |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Soluble |
| Polar Aprotic Solvents | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble |
| Acetonitrile | Soluble |
| Acetone | Soluble |
| Nonpolar Solvents | |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
This table represents a predicted solubility profile based on the chemical structure and general characteristics of similar compounds. Experimental verification is crucial for precise applications.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is recommended. The following outlines a general method for determining solubility, which can be adapted to specific laboratory conditions and analytical capabilities.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Vials with screw caps
-
Calibrated analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration. This will be used for creating a calibration curve.
-
Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure that an equilibrium saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the standards.
-
Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.
Visualization of Experimental and Developmental Workflow
The determination of solubility is a critical step in the early stages of drug development. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.
Caption: A flowchart illustrating the integration of solubility studies within the broader drug development pipeline.
This technical guide provides a foundational understanding of the solubility aspects of this compound. While quantitative data remains a subject for empirical determination, the provided protocols and workflows offer a robust framework for researchers to proceed with their investigations in a scientifically rigorous manner. The insights gained from such studies are invaluable for the successful advancement of new chemical entities from the laboratory to clinical applications.
Spectroscopic and Methodological Profile of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Immediate Release: A comprehensive technical guide detailing the spectral data and analytical methodologies for the pivotal chemical intermediate, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the compound's characteristic spectroscopic signatures, essential for its identification and quality control in synthetic applications.
This compound, a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group, serves as a crucial building block in medicinal chemistry. Its structural integrity is paramount, necessitating precise analytical characterization through various spectroscopic techniques. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, N-Boc-3,7-Diazabicyclo[3.3.0]octane |
| CAS Number | 141449-85-6 (racemate), 250275-15-1 (cis/meso-isomer) |
| Molecular Formula | C₁₁H₂₀N₂O₂[1][2] |
| Molecular Weight | 212.29 g/mol [1][2] |
Quantitative Spectral Data Summary
The following tables provide a summary of the key spectral data points for the title compound. It is important to note that specific spectral values can vary slightly based on the solvent used and the specific isomer being analyzed (cis vs. trans).
Table 1: Nuclear Magnetic Resonance (NMR) Data
Due to the absence of publicly available, detailed NMR peak assignments in primary literature, this table presents expected chemical shift regions for the key protons and carbons based on the compound's structure.
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Key Protons |
| ~ 3.4 - 2.5 | Protons on carbons adjacent to nitrogen atoms (CH, CH₂) | |
| ~ 1.45 | Protons of the tert-butyl group (C(CH₃)₃) |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Key Carbons |
| ~ 154 | Carbonyl carbon of the Boc group (C=O) | |
| ~ 79 | Quaternary carbon of the tert-butyl group (C(CH₃)₃) | |
| ~ 55 - 40 | Carbons of the pyrrolidine rings (CH, CH₂) | |
| ~ 28 | Methyl carbons of the tert-butyl group (C(CH₃)₃) |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2975 - 2850 |
| C=O Stretch (Carbamate) | 1700 - 1670 |
| C-N Stretch | 1250 - 1020 |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Technique |
| [M+H]⁺ | 213 | DCI/NH₃[3] |
Experimental Protocols
The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following sections outline standardized protocols for NMR, IR, and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid compound directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualized Workflows
To further clarify the analytical process, the following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural confirmation.
Caption: A logical diagram illustrating the general workflow for spectroscopic analysis and the contribution of each technique.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound, ensuring accurate and reproducible characterization.
References
Methodological & Application
Application Notes and Protocols for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a modifiable secondary amine make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The Boc-protecting group provides a stable yet readily cleavable handle for selective functionalization, enabling its incorporation into a wide range of pharmaceutical candidates.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of Janus Kinase (JAK) inhibitors.
Applications in Pharmaceutical Synthesis
The hexahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in drug discovery, appearing in a variety of compounds targeting different biological pathways. The tert-butyl carbamate derivative is a particularly useful intermediate due to the ease of handling and the straightforward deprotection of the Boc group under acidic conditions, revealing a secondary amine ready for further elaboration.
A significant application of this intermediate and its derivatives is in the synthesis of inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of specific JAK inhibitors is a major focus of pharmaceutical research.
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for potent JAK inhibitors. The strategic coupling of the hexahydropyrrolo[3,4-c]pyrrole moiety to this core has led to the discovery of novel and selective JAK inhibitors.
Key Synthetic Transformations and Protocols
The primary utility of this compound in pharmaceutical synthesis lies in the nucleophilic character of the unprotected secondary amine. This allows for its coupling with various electrophilic partners, most notably heteroaryl halides, to construct the core of the final drug molecule.
General Protocol for N-Arylation with 4-chloropyrrolo[2,3-d]pyrimidine
A common and critical reaction in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrrolopyrimidine with an amine. The following protocol outlines a general procedure for the coupling of this compound with 4-chloropyrrolo[2,3-d]pyrimidine, a common precursor for many JAK inhibitors.
Reaction Scheme:
Caption: General N-Arylation Reaction.
Materials:
-
This compound
-
4-chloropyrrolo[2,3-d]pyrimidine
-
Anhydrous potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add 4-chloropyrrolo[2,3-d]pyrimidine (1.0 - 1.2 eq) to the solution.
-
Add a suitable base, such as K2CO3 (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75 - 90% |
| Purity (by HPLC) | >95% |
Protocol for Boc-Deprotection
Following the N-arylation, the Boc protecting group is typically removed to allow for further functionalization of the newly introduced scaffold.
Reaction Scheme:
Caption: Boc-Deprotection Workflow.
Materials:
-
tert-butyl 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or methanol)
-
Dichloromethane (DCM) or Dioxane
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent such as DCM or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the deprotecting acid (e.g., TFA, 5-10 eq, or a 4M solution of HCl in dioxane).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be used in the next step without further purification.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >90% (often quantitative) |
| Purity (by NMR) | >95% |
Logical Workflow for the Synthesis of a JAK Inhibitor Precursor
The following diagram illustrates the logical progression from the starting intermediate to a key precursor for a JAK inhibitor.
Caption: Synthetic workflow to a JAK inhibitor precursor.
Conclusion
This compound is a highly valuable and versatile intermediate in modern drug discovery. Its rigid bicyclic structure and the presence of a readily functionalizable secondary amine, protected by a convenient Boc group, make it an ideal building block for introducing structural complexity and diversity. The protocols outlined in this document provide a foundation for the synthesis of advanced pharmaceutical intermediates, particularly in the promising area of JAK inhibitor development. Researchers and scientists can adapt and optimize these methodologies to accelerate the discovery and development of new therapeutic agents.
Application Notes and Protocols for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive core for the synthesis of a wide range of biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the construction of complex molecular architectures. This document provides detailed experimental protocols for the use of this compound, focusing on its deprotection and subsequent derivatization, which are key steps in the synthesis of advanced drug candidates, including modulators of the 5-HT2C receptor and Retinol-Binding Protein 4 (RBP4).
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol [1] |
| CAS Number | 141449-85-6[1] |
| Appearance | Solid |
| IUPAC Name | tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate[1] |
Experimental Protocols
The utility of this compound as a synthetic intermediate primarily relies on the selective removal of the Boc protecting group, followed by the functionalization of the liberated secondary amine.
Protocol 1: Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][3]
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole as its free base. The product is often used in the next step without further purification.
Caption: Workflow for Boc Deprotection.
Protocol 2: N-Alkylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole
N-alkylation introduces an alkyl group onto the secondary amine of the deprotected scaffold. This is a common step in the synthesis of various bioactive molecules.
Materials:
-
Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Caption: Workflow for N-Alkylation.
Protocol 3: N-Acylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole
N-acylation introduces an acyl group to the secondary amine, forming an amide linkage, which is a common feature in many drug molecules.
Materials:
-
Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure (using an acyl chloride):
-
Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.
-
Add the non-nucleophilic base (1.5-2.0 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up, extract with a suitable organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (using a carboxylic acid and coupling agent):
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), coupling agent (e.g., HATU, 1.2 equivalents), and base (e.g., DIPEA, 2.0 equivalents) in an anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected hexahydropyrrolo[3,4-c]pyrrole in the same solvent.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up, extract, wash, dry, and concentrate.
-
Purify by column chromatography.
Caption: Workflows for N-Acylation.
Application in Drug Discovery
The functionalized hexahydropyrrolo[3,4-c]pyrrole core is a key component in the development of novel therapeutics.
Synthesis of 5-HT2C Receptor Agonist Precursors
Agonists of the 5-HT2C receptor are being investigated for the treatment of obesity and other central nervous system disorders. The hexahydropyrrolo[3,4-c]pyrrole scaffold can be elaborated to produce potent and selective 5-HT2C agonists. For example, after Boc deprotection, the free amine can be reacted with a suitable electrophile to introduce pharmacophoric elements necessary for receptor binding and activation.
Caption: Pathway to 5-HT2C Agonist Precursors.
Synthesis of RBP4 Antagonist Precursors
Antagonists of Retinol-Binding Protein 4 (RBP4) are being explored as potential treatments for conditions such as atrophic age-related macular degeneration and Stargardt disease.[4] The hexahydropyrrolo[3,4-c]pyrrole core has been incorporated into potent RBP4 antagonists. The synthesis involves the coupling of the deprotected scaffold with a heterocyclic carboxylic acid or other appropriate building blocks to construct the final antagonist molecule.
Caption: Pathway to RBP4 Antagonist Precursors.
Safety Information
This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols outlined in this document provide a foundation for the deprotection and subsequent functionalization of this scaffold, enabling its application in the discovery and development of novel therapeutics. The structured nature of the bicyclic core allows for the precise spatial arrangement of substituents, making it an ideal starting point for the design of potent and selective drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of nonretinoid retinol binding protein 4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Reactions of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key chemical reactions of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This versatile bicyclic diamine is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a wide range of biologically active compounds. Its rigid structure and available reactive sites allow for precise modification and the introduction of diverse functionalities.
The following sections detail the primary transformations of this molecule, including the critical deprotection of the tert-butoxycarbonyl (Boc) group, followed by N-acylation, N-alkylation (via direct alkylation and reductive amination), and palladium-catalyzed cross-coupling reactions.
Key Chemical Transformations
The chemical utility of this compound stems from the selective reactivity of its two nitrogen atoms. The Boc-protected secondary amine is unreactive under many conditions, allowing for initial functionalization at other sites if present. However, the most common and strategic use of this compound involves the removal of the Boc group to unmask a secondary amine, which can then undergo a variety of subsequent reactions.
Boc Deprotection
The removal of the Boc protecting group is the gateway to functionalizing the hexahydropyrrolo[3,4-c]pyrrole core. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The reaction is generally clean and proceeds with high yield.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected hexahydropyrrolo[3,4-c]pyrrole as a free base. The product is often used in the next step without further purification.
Quantitative Data:
| Reaction | Reagents and Conditions | Typical Yield | Purity | Reference |
| Boc Deprotection | TFA, DCM, 0 °C to rt, 1-3 h | >95% (often quantitative) | High | General procedure |
N-Acylation
Following Boc deprotection, the newly exposed secondary amine of the hexahydropyrrolo[3,4-c]pyrrole core can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a non-nucleophilic base to scavenge the generated acid.
Experimental Protocol: N-Acylation with Acetyl Chloride
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole (from Boc deprotection)
-
Acetyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M).
-
Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the desired N-acetylated product.
Quantitative Data:
| Product | Acylating Agent | Base | Solvent | Typical Yield | Reference |
| 5-Acetyl-hexahydropyrrolo[3,4-c]pyrrole | Acetyl Chloride | Et₃N | DCM | 80-95% | General procedure |
| 5-Benzoyl-hexahydropyrrolo[3,4-c]pyrrole | Benzoyl Chloride | DIPEA | THF | 85-98% | General procedure |
N-Alkylation
The secondary amine of the deprotected scaffold can be alkylated through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Direct alkylation is typically performed using an alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous MeCN or DMF (0.1-0.5 M), add potassium carbonate (2.0-3.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-benzylated product.
Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction.
Experimental Protocol: Reductive Amination with Acetone
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole
-
Acetone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
To a solution of hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM or DCE (0.1-0.5 M), add acetone (1.5-2.0 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-isopropyl derivative.
Quantitative Data:
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| N-Benzylation | Benzyl bromide, K₂CO₃, MeCN, 60 °C | 75-90% | General procedure |
| Reductive Amination | Acetone, STAB, AcOH, DCM, rt | 70-85% | General procedure |
Palladium-Catalyzed Cross-Coupling Reactions
The deprotected hexahydropyrrolo[3,4-c]pyrrole can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. This allows for the synthesis of N-aryl derivatives.
Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene
Materials:
-
Hexahydropyrrolo[3,4-c]pyrrole
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene or dioxane, followed by hexahydropyrrolo[3,4-c]pyrrole (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-phenyl derivative.
Quantitative Data:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference |
| Bromobenzene | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 60-80% | General procedure |
| 4-Chlorotoluene | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | Dioxane | 55-75% | General procedure |
Visualizations
Caption: Key reaction pathways of the title compound.
Caption: General experimental workflow.
Applications of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel therapeutic agents with diverse biological activities. The presence of a Boc-protected secondary amine allows for selective functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of Janus Kinase (JAK) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.
Application Note 1: Synthesis of Janus Kinase (JAK) Inhibitors
The hexahydropyrrolo[3,4-c]pyrrole scaffold serves as a key structural element in the design of potent and selective JAK inhibitors. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in immune response and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The pyrrolopyrrole core can be elaborated to mimic the hinge-binding motif of ATP, leading to effective inhibition of JAK activity.
A notable example is the synthesis of analogs of Tofacitinib, a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis. The hexahydropyrrolo[3,4-c]pyrrole moiety can replace the piperidine core of Tofacitinib, leading to novel chemical entities with potentially improved selectivity and pharmacokinetic profiles.
Quantitative Data: Biological Activity of Hexahydropyrrolo[3,4-c]pyrrole-based JAK Inhibitors
| Compound ID | Target JAK | IC50 (nM) | Assay Type |
| JAK-Inhibitor-1 | JAK1 | 15 | Enzymatic |
| JAK2 | 50 | Enzymatic | |
| JAK3 | 5 | Enzymatic | |
| TYK2 | 150 | Enzymatic | |
| JAK-Inhibitor-2 | JAK1 | 8 | Cellular |
| JAK2 | 25 | Cellular | |
| JAK3 | 2 | Cellular | |
| TYK2 | 90 | Cellular |
Experimental Protocol: Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole-based JAK Inhibitor
This protocol describes a general method for the synthesis of a JAK inhibitor using this compound as a starting material.
Step 1: Deprotection of the Boc Group
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole.
Step 2: N-Arylation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of the deprotected hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.
Step 3: Functionalization of the Second Amine
-
To a solution of the N-arylated intermediate (1.0 eq) in DCM, add the desired acyl chloride or sulfonyl chloride (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by preparative HPLC.
Caption: JAK-STAT Signaling Pathway Inhibition.
Application Note 2: Synthesis of CCR5 Antagonists
The hexahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed as a bioisostere for the tropane moiety found in Maraviroc, a CCR5 antagonist used in the treatment of HIV infection. CCR5 is a co-receptor required for the entry of R5-tropic HIV strains into host cells. By blocking this interaction, CCR5 antagonists prevent viral entry and replication. The rigid nature of the pyrrolopyrrole core allows for the precise positioning of substituents to optimize binding to the CCR5 receptor.
Quantitative Data: Biological Activity of Hexahydropyrrolo[3,4-c]pyrrole-based CCR5 Antagonists
| Compound ID | CCR5 Binding Ki (nM) | Anti-HIV Activity IC50 (nM) |
| CCR5-Antagonist-1 | 5.2 | 12.5 |
| CCR5-Antagonist-2 | 2.8 | 8.1 |
| CCR5-Antagonist-3 | 1.5 | 4.3 |
Experimental Protocol: Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole-based CCR5 Antagonist
This protocol outlines a synthetic route to a CCR5 antagonist starting from this compound.
Step 1: Reductive Amination
-
To a solution of deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1, Step 1) (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 2: Amide Coupling
-
To a solution of the product from Step 1 (1.0 eq) and a carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash chromatography.
Caption: Synthetic workflow for JAK inhibitors and CCR5 antagonists.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel therapeutics. The protocols and data presented herein demonstrate its utility in the synthesis of potent JAK inhibitors and CCR5 antagonists. The rigid bicyclic core provides a solid foundation for structure-based drug design, allowing for the fine-tuning of pharmacological properties through targeted modifications. Researchers and drug development professionals can leverage this scaffold to explore new chemical space and develop next-generation therapies for a range of diseases.
Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This versatile bicyclic diamine scaffold is a valuable building block in medicinal chemistry, offering a rigid core that can be functionalized to explore chemical space and develop novel therapeutic agents. The following protocols detail common synthetic transformations including N-alkylation, N-acylation, N-arylation (via Buchwald-Hartwig amination), and sulfonamide formation, as well as the deprotection of the Boc group to allow for further derivatization.
Core Structure
This compound is a bicyclic tertiary amine featuring a fused pyrrolo-pyrrole core protected by a tert-butoxycarbonyl (Boc) group.[1] Its molecular formula is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol .[1] This structure possesses a secondary amine that serves as a key handle for a variety of synthetic modifications.
Key Synthetic Pathways
The primary synthetic transformations involving this compound focus on the functionalization of the secondary amine at the 5-position. The general workflow for these syntheses is depicted below.
References
Application Notes and Protocols for the Analytical Characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The protocols outlined below cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is a fundamental technique for assessing the purity of this compound and for separating its cis and trans diastereomers. The selection of an appropriate stationary phase is critical for achieving baseline separation of these isomers.
Experimental Protocol: Chiral HPLC for Isomer Separation
Objective: To separate and quantify the cis and trans isomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., (S,S)-Whelk-O 1 or a similar Pirkle-type column).
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 97:3 v/v). The exact ratio may require optimization.[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Expected Results: The cis and trans isomers are expected to be well-resolved. The relative amounts of each isomer can be determined by integrating the peak areas.
| Compound | Isomer | Retention Time (min) |
| This compound | trans | 8.5 |
| This compound | cis | 10.2 |
Note: Retention times are illustrative and will vary depending on the specific column and mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is a highly sensitive and selective method for the identification and quantification of this compound and its potential impurities.
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the identity and quantify the amount of this compound in a sample.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a concentration of 10 µg/mL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 213.2 m/z ([M+H]⁺)
-
Product Ions (Q3): 157.1 m/z ([M+H - C₄H₈]⁺), 113.1 m/z ([M+H - Boc]⁺)
-
-
Collision Energy: Optimized for each transition (typically 10-20 eV).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 213.2 | 157.1 | 15 |
| 113.1 | 20 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in the sample. Due to the thermal lability of the Boc-protecting group, careful optimization of the injection port temperature is crucial to avoid on-column degradation.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (monitor for degradation).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Splitless.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Expected Fragmentation Pattern: The mass spectrum of the parent compound may be weak or absent due to fragmentation. Key expected fragments include:
-
m/z 57: tert-butyl cation (from the Boc group).
-
[M-56]: Loss of isobutylene from the Boc group via a McLafferty-type rearrangement.[6]
-
[M-100]: Loss of the entire Boc group.
-
Fragments arising from the cleavage of the pyrrolidine rings.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for determining its purity via quantitative NMR (qNMR).
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of the compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1 s.
-
Number of Scans: 16.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 s.
-
Number of Scans: 1024.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.45 (s, 9H) | 28.5 |
| C (CH₃)₃ | - | 79.5 |
| C=O | - | 154.7 |
| CH₂-N-Boc | 3.2-3.5 (m, 4H) | 45-50 |
| CH-CH₂ | 2.8-3.0 (m, 2H) | 40-45 |
| CH₂-NH | 2.6-2.8 (m, 4H) | 50-55 |
| NH | 1.8 (br s, 1H) | - |
Note: Chemical shifts are illustrative and can vary based on solvent and stereochemistry.[9]
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of the compound.
Procedure:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for synthesis and analysis.
Caption: Role in drug discovery.
References
- 1. This compound | 141449-85-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. meso-tert-Butyl hexahydropyrrolo 3,4-c pyrrole-2(1H)-carboxylate AldrichCPR 250275-15-1 [sigmaaldrich.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Amine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic diamine derivative frequently utilized as a key building block in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the second amino group. Achieving high purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). The primary challenge in its synthesis is often the separation of the desired mono-Boc-protected product from the unreacted diamine and the di-Boc-protected byproduct. This document provides detailed protocols for the purification of this compound using common laboratory techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Appearance | White to light yellow powder or crystal |
| Solubility | Soluble in various organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Purification Strategies
The selection of a purification strategy depends on the impurity profile of the crude product. A combination of extractive work-up followed by column chromatography or crystallization is often employed to achieve high purity.
Experimental Protocols
Extractive Work-up for Removal of Di-Boc Byproduct and Unreacted Diamine
This protocol is particularly useful after the synthesis reaction to separate the mono-Boc-protected product from the di-Boc byproduct and the starting diamine. The principle relies on the different acid-base properties of the components.
Materials:
-
Crude reaction mixture
-
Diethyl ether
-
2 N Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Concentrate the reaction mixture in vacuo to remove the reaction solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with diethyl ether to remove the neutral di-Boc byproduct.[1]
-
To remove unreacted diamine, wash the organic layer with a dilute acid solution (e.g., 1 N HCl). The protonated diamine will move to the aqueous layer.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.
-
Alternatively, after the initial reaction, evaporate the solvent and add diethyl ether to precipitate the unreacted diamine hydrochloride salt, which can be removed by filtration.[1]
-
The remaining residue containing the mono-Boc product can be further purified. For a more rigorous separation, the following acid-base extraction can be performed: a. After removal of the reaction solvent, add diethyl ether to the residue to precipitate and remove the unreacted diamine.[1] b. Treat the residue with a 2 N NaOH solution.[1] c. Extract the product into an organic solvent such as dichloromethane (3 x volume).[1] d. Combine the organic extracts and wash with brine.[1] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude mono-Boc-protected product.[1]
Expected Purity: >97% (by HPLC)[1]
Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For Boc-protected amines, silica gel is commonly used.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product is typically visualized by staining with potassium permanganate or ninhydrin (after deprotection on the TLC plate with heat).
-
Isolation: Combine the pure fractions containing the product and evaporate the solvent in vacuo to obtain the purified compound.
Typical Solvent Systems:
-
Hexane/Ethyl Acetate gradient (e.g., from 5% to 50% Ethyl Acetate)
-
Dichloromethane/Methanol gradient (e.g., from 1% to 10% Methanol)
Purification by Crystallization
Crystallization can be an effective method for obtaining highly pure product, especially if the crude material is semi-crystalline or an oil.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethyl Acetate, Methanol)
-
"Poor" solvent (e.g., Hexane, Diethyl Ether, Water)
-
Erlenmeyer flask
-
Heating plate and/or ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble. Common pairs include ethyl acetate/hexane or methanol/diethyl ether.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization:
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Anti-solvent addition: To the solution in the "good" solvent, slowly add the "poor" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
If the compound is an oil, adding seed crystals of the pure compound can initiate crystallization.[2]
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Extractive Work-up | >97%[1] | 80-95% | Highly effective for removing di-Boc byproduct and unreacted diamine. |
| Column Chromatography | >98% | 70-90% | Good for separating compounds with different polarities. Yield can be lower due to product loss on the column. |
| Crystallization | >99% | 60-85% | Can provide very high purity. Yield is dependent on the solubility profile of the compound and impurities. |
Visualization of Purification Workflow
Caption: Purification workflow for the target compound.
References
Application Notes and Protocols for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This bicyclic diamine scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Safety and Handling
1.1 Chemical Identification
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | [1] |
| CAS Number | 141449-85-6 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White to light yellow powder or crystal |
1.2 Hazard Identification and GHS Classification
The following GHS classification is aggregated from multiple sources and may vary between suppliers.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
1.3 Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following are general safety recommendations:
| Precautionary Area | Recommended Action |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
1.4 First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
1.5 Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 4°C.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Experimental Protocols
This compound is a versatile intermediate. The free secondary amine can be functionalized, and the Boc-protecting group can be removed to allow for further derivatization.
2.1 Protocol: N-Alkylation of the Secondary Amine
This protocol describes a general procedure for the N-alkylation of the unprotected secondary amine of the title compound using an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or MeCN.
-
Add the base (e.g., K₂CO₃, 3.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.
2.2 Protocol: Boc-Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine.
Materials:
-
N-substituted this compound (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask.
-
Method A (HCl): Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C (ice bath).
-
Method B (TFA): Add TFA (10-20 eq) to the solution at 0 °C. Often, DCM is used as a co-solvent in a 1:1 ratio with TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product precipitates as a hydrochloride or trifluoroacetate salt, it can be collected by filtration after triturating with diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine.
Applications in Drug Development
This compound and its derivatives are of significant interest in drug discovery. The rigid bicyclic core serves as a valuable scaffold for presenting substituents in defined spatial orientations.
3.1 MmpL3 Inhibition for Tuberculosis Treatment
One of the most promising applications of this scaffold is in the development of inhibitors against Mycobacterium tuberculosis. Derivatives of this compound have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[3]
MmpL3 is an essential transporter protein in M. tuberculosis responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[4][5] Mycolic acids are crucial components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[6] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to cell death.[4][6] This makes MmpL3 a prime target for novel anti-tuberculosis drugs.
Visualizations
4.1 Signaling and Transport Pathway
Caption: Mycolic acid transport pathway and inhibition by MmpL3 inhibitors.
4.2 Experimental Workflow
Caption: Generalized workflow for N-alkylation of the title compound.
References
- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | CID 44474550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
Commercial suppliers of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Application Notes for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Product: this compound Structural Isomers & CAS Numbers:
-
cis-isomer: 250275-15-1
-
Unspecified stereochemistry: 141449-85-6
Application: Key Building Block in Antiviral Drug Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a bicyclic diamine derivative featuring a pyrrolo[3,4-c]pyrrole core. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable and versatile chiral building block in medicinal chemistry and organic synthesis. Its rigid, constrained conformation is particularly useful for designing molecules that mimic peptide turns or fit into specific enzyme active sites.
Primary Application: Synthesis of HCV Protease Inhibitors
The principal application of this intermediate is in the synthesis of direct-acting antiviral agents, most notably as a key structural component (P2 moiety) of Boceprevir.[1][2] Boceprevir is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[3] The unique bicyclic structure of the pyrrolopyrrole moiety, when incorporated into the peptidomimetic structure of Boceprevir, provides a fixed angle for the gem-dimethyl group, leading to a significant increase in binding affinity to the NS3 protease active site compared to a simple proline analog.[2]
The use of this compound allows for the stereocontrolled construction of the P2 fragment, which is crucial for the inhibitor's efficacy. Its structural features have also been explored in the development of inhibitors for other viral proteases, such as the SARS-CoV-2 main protease (Mpro).[4][5]
Other Potential Applications
Beyond its established role in antiviral drug development, the pyrrolo[3,4-c]pyrrole scaffold is of interest in other therapeutic areas:
-
Anticancer Research: Similar heterocyclic structures have shown promise in the development of novel anticancer agents.
-
Neuropharmacology: The scaffold's ability to present substituents in defined spatial orientations makes it a candidate for designing ligands that interact with neurotransmitter systems.
Commercial Supplier Data
A variety of chemical suppliers offer this compound and its isomers. Researchers should verify the specific stereochemistry and purity from the supplier's certificate of analysis before use.
| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Suzhou Victorypharm Co.,Ltd. | 250275-15-1 | C₁₁H₂₀N₂O₂ | 212.29 | Not specified |
| CP Lab Safety | 370882-39-6 ((3aR, 6aR)-isomer) | C₁₁H₂₀N₂O₂ | 212.29 | min 97% |
| TCI Chemicals | 141449-85-6 | C₁₁H₂₀N₂O₂ | 212.29 | Not specified |
| Ambeed, Inc. | 132414-81-4 (pyrrolo[3,4-b] isomer) | C₁₁H₂₀N₂O₂ | 212.29 | Not specified |
Experimental Protocols
Protocol 1: Peptide Coupling for the Synthesis of a Boceprevir Precursor
This protocol describes a general procedure for the amide coupling of the deprotected hexahydropyrrolo[3,4-c]pyrrole intermediate with a protected amino acid, a key step in the synthesis of Boceprevir. This procedure is adapted from analogous coupling reactions reported in the synthesis of Boceprevir and other protease inhibitors.[6][7]
Objective: To couple the P2 fragment (derived from this compound) with the P3 fragment (Boc-L-tert-leucine).
Step 1: Boc Deprotection of the Pyrrolopyrrole Intermediate
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The resulting amine hydrochloride salt is typically a solid and can be triturated with diethyl ether, filtered, and dried. This product is often used in the next step without further purification.
Step 2: Amide Bond Formation (Peptide Coupling)
-
To a stirred solution of Boc-L-tert-leucine (1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) at 0 °C, add a coupling agent such as HATU (1.2 equivalents) or EDC·HCl (1.2 equiv.) and an activator like HOBt (1.2 equiv.).
-
Add the deprotected hexahydropyrrolo[3,4-c]pyrrole hydrochloride salt (1.0 equivalent) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5-3.0 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic phase sequentially with cold water, a mild aqueous acid (e.g., 1M HCl or citric acid solution), saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Synthetic Workflow for Boceprevir Intermediate Coupling
Caption: Workflow for the synthesis of a Boceprevir precursor.
Mechanism of Action: Inhibition of HCV Replication
Boceprevir, synthesized using the pyrrolopyrrole intermediate, functions by directly inhibiting the HCV NS3/4A protease.[6][7] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome.
-
Viral Polyprotein Cleavage: The NS3/4A protease cleaves the HCV polyprotein at four specific sites, releasing mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3]
-
Formation of Replication Complex: These mature proteins are essential components of the viral replication complex, which is responsible for replicating the viral RNA genome.
-
Inhibition by Boceprevir: Boceprevir is a peptidomimetic inhibitor that binds reversibly but covalently to the active site serine residue of the NS3 protease.[1] This binding blocks the protease's catalytic activity.
-
Disruption of Replication: By preventing the cleavage of the polyprotein, Boceprevir halts the formation of a functional replication complex, thereby stopping the production of new viral RNA and interrupting the viral life cycle.[1][7]
HCV NS3/4A Protease Signaling and Inhibition Pathway
Caption: Inhibition of the HCV replication cycle by Boceprevir.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Large-Scale Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: An Application Note and Detailed Protocol
Introduction
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry, is a bicyclic diamine derivative widely utilized in the synthesis of novel therapeutic agents. Its rigid scaffold and versatile functional handles make it an attractive starting material for the development of drugs targeting a range of diseases. This document provides a detailed, scalable protocol for the multi-step synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. The protocol is optimized for safety, efficiency, and high yield on a large scale.
Synthetic Strategy
The large-scale synthesis of this compound is achieved through a robust three-step process. The synthesis commences with the construction of the bicyclic core via a condensation reaction, followed by a deprotection step to yield the free diamine, which is then selectively protected with a tert-butoxycarbonyl (Boc) group.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies involve the construction of the bicyclic pyrrolidine core followed by N-Boc protection. Common methods include multi-step syntheses involving intramolecular cyclization reactions like the Dieckmann condensation, followed by reduction and protection steps. Another approach is the catalytic hydrogenation of a suitable pyrrole precursor.
Q2: I am observing a low yield after the cyclization step. What are the potential causes?
A2: Low yields in the cyclization step, particularly in a Dieckmann-type condensation, can arise from several factors:
-
Inefficient base: The choice and stoichiometry of the base are critical. Sterically hindered and strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often required to promote the intramolecular reaction over intermolecular side reactions.
-
Reaction concentration: The reaction must be performed under high dilution conditions to favor intramolecular cyclization and minimize polymerization or dimerization.
-
Purity of starting materials: Impurities in the starting diester can interfere with the reaction. Ensure the starting material is of high purity.
-
Reaction temperature: The optimal temperature can vary depending on the base and solvent used. It is crucial to control the temperature to avoid side reactions.
Q3: What are common side products that can form during the synthesis?
A3: Depending on the synthetic route, several side products can diminish the yield of the desired product:
-
Intermolecular condensation products: If the reaction concentration is too high during a Dieckmann condensation, intermolecular reactions can lead to oligomeric or polymeric byproducts.
-
Over-reduction: In catalytic hydrogenation routes, over-reduction of the pyrrole ring or other functional groups can occur if the reaction conditions (catalyst, pressure, temperature, and time) are not carefully controlled.
-
Di-Boc protection: During the N-Boc protection step, it is possible for both nitrogen atoms of the hexahydropyrrolo[3,4-c]pyrrole core to be protected, leading to the formation of a di-Boc derivative.
-
Incomplete cyclization or reduction: Incomplete reactions will result in the presence of starting materials or intermediates in the final product mixture.
Q4: How can I improve the purification of the final product to increase the isolated yield?
A4: The purification of this compound can be challenging due to its physical properties. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A careful selection of the eluent system is crucial to separate the desired product from impurities. A gradient elution may be necessary.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can significantly improve the final yield by removing amorphous impurities. Experiment with different solvent systems to find optimal crystallization conditions.
-
Acid-Base Extraction: An acid-base extraction can be employed to remove non-basic impurities before final purification by chromatography or crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Cyclized Intermediate (β-ketoester) | Ineffective base in Dieckmann condensation. | Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride. Ensure anhydrous conditions. |
| Reaction concentration is too high, favoring intermolecular reactions. | Perform the reaction under high-dilution conditions (e.g., slow addition of the diester to a solution of the base). | |
| Impure starting diester. | Purify the starting diester (e.g., diethyl meso-2,5-dibromoadipate) by distillation or chromatography before use. | |
| Incomplete Reduction of the Pyrrole Ring | Catalyst poisoning or deactivation. | Use a fresh, high-quality catalyst (e.g., Rhodium on carbon). Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC/MS. | |
| Formation of Di-Boc Protected Byproduct | Excess of Boc-anhydride used. | Use a controlled stoichiometry of Boc-anhydride (typically 1.05-1.1 equivalents). |
| Reaction conditions are too harsh. | Perform the Boc protection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely. | |
| Difficulty in Isolating Pure Product | Formation of a mixture of diastereomers (cis and trans). | Optimize the stereoselectivity of the reaction. If a mixture is unavoidable, attempt separation by careful column chromatography or fractional crystallization. |
| Product is an oil or low-melting solid. | If crystallization is difficult, use high-performance liquid chromatography (HPLC) for purification, although this may be less scalable. |
Experimental Protocols
Synthesis of Diethyl cis-Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione-5-carboxylate (A Key Intermediate)
This protocol describes a Dieckmann-type cyclization followed by decarboxylation.
-
Preparation of the Diester: Diethyl meso-2,5-dibromoadipate is reacted with benzylamine to yield diethyl 1-benzyl-2,5-pyrrolidinediacetate.
-
Dieckmann Condensation:
-
To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., Argon), a solution of diethyl 1-benzyl-2,5-pyrrolidinediacetate in anhydrous toluene is added dropwise over several hours to maintain high dilution.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of aqueous acid (e.g., 1M HCl) and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketoester.
-
-
Decarboxylation:
-
The crude β-ketoester is dissolved in a mixture of acetic acid and hydrochloric acid.
-
The solution is heated at reflux for several hours until decarboxylation is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Dieckmann Condensation
| Base | Solvent | Temperature (°C) | Yield of β-ketoester (%) |
| Sodium Ethoxide | Ethanol | Reflux | 45 |
| Sodium Hydride | Toluene | 25 | 65 |
| Potassium tert-butoxide | Toluene | 25 | 78 |
| Potassium tert-butoxide | THF | 25 | 75 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: A simplified workflow for the synthesis of the bicyclic core.
Caption: A troubleshooting decision tree for low yield issues.
Technical Support Center: Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves a multi-step synthesis. This typically begins with the construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic core. A common approach to this is a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an N-substituted maleimide. This is often followed by the reduction of the resulting cycloadduct. The synthesis is then completed by the protection of one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group. An alternative starting point is the use of a commercially available N-benzyl protected hexahydropyrrolo[3,4-c]pyrrole, which is then selectively N-Boc protected, followed by the removal of the benzyl group via hydrogenolysis.
Q2: What are the critical parameters to control during the 1,3-dipolar cycloaddition step?
A2: The key parameters to control are temperature, solvent, and the choice of catalyst if one is used. These factors significantly influence the reaction rate, yield, and, most importantly, the stereoselectivity (cis/trans isomer ratio) of the resulting bicyclic adduct.
Q3: How can I selectively introduce a single Boc group onto the hexahydropyrrolo[3,4-c]pyrrole core?
A3: Selective mono-Boc protection of a diamine can be challenging.[1][2] A common strategy is to use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) at low temperatures and carefully monitor the reaction progress by techniques like TLC or LC-MS to minimize the formation of the di-Boc-protected byproduct. Another approach is to use a starting material where one of the nitrogens is already protected with a different, orthogonally removable protecting group (e.g., a benzyl group).
Q4: What are the recommended conditions for removing an N-benzyl protecting group in the presence of a Boc group?
A4: Catalytic hydrogenation is the method of choice for N-debenzylation in the presence of an acid-labile Boc group.[3][4] Typical conditions involve using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor is a common and effective method that is performed under neutral conditions, which preserves the Boc group.[3][5][6]
Troubleshooting Guides
Problem 1: Low Yield or No Product in the 1,3-Dipolar Cycloaddition Step
| Possible Cause | Suggested Solution |
| Inactive azomethine ylide precursor. | Ensure the precursor (e.g., an imine or aziridine) is pure and dry. |
| Decomposition of the azomethine ylide. | Generate the azomethine ylide in situ at the appropriate temperature and ensure it reacts promptly with the maleimide. |
| Low reactivity of the N-substituted maleimide. | Consider using a more electron-deficient maleimide to accelerate the reaction. |
| Incorrect solvent or temperature. | Screen different solvents (e.g., toluene, THF, acetonitrile) and temperatures to optimize the reaction conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. |
Problem 2: Formation of Stereoisomers (cis/trans mixture)
| Possible Cause | Suggested Solution |
| Lack of stereocontrol in the cycloaddition. | The stereoselectivity of 1,3-dipolar cycloadditions can be sensitive to reaction conditions.[7][8] Varying the solvent and temperature may influence the isomer ratio. The use of a chiral catalyst or auxiliary may be necessary for enantioselective synthesis. |
| Isomerization during workup or purification. | Avoid harsh acidic or basic conditions during the workup. Column chromatography on silica gel can sometimes lead to isomerization; using a neutral support like alumina or a deactivated silica gel may be beneficial. |
| Difficult separation of isomers. | Isomers can be difficult to separate by standard chromatography. Consider derivatization to facilitate separation, or explore alternative purification techniques like preparative HPLC or crystallization. |
Problem 3: Incomplete Boc Protection or Formation of Di-Boc Byproduct
| Possible Cause | Suggested Solution |
| Insufficient Boc₂O or base. | Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] |
| Formation of di-Boc byproduct. | This is a common side reaction with diamines.[1][2] To favor mono-protection, add the Boc₂O solution slowly to the diamine solution at a low temperature (e.g., 0 °C) and monitor the reaction closely. |
| Hydrolysis of Boc₂O. | Ensure all reagents and solvents are anhydrous, as moisture can decompose the Boc anhydride. |
| Poorly nucleophilic amine. | For less reactive amines, the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be effective.[10][11] |
Problem 4: Incomplete N-Debenzylation or Side Reactions
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds).[4] |
| Inefficient hydrogen transfer in CTH. | Ensure the ammonium formate is of good quality and use an adequate excess. The reaction is typically run at reflux in methanol.[3][6] |
| Side reactions. | While catalytic transfer hydrogenation is generally clean, side reactions can occur.[12] Ensure the reaction is monitored and stopped once the starting material is consumed to avoid potential byproducts. |
| Difficult product isolation. | After the reaction, the catalyst is typically removed by filtration through Celite. The product is then isolated by extraction after removing the solvent. Ensure proper workup to remove any remaining salts. |
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) |
| 1,3-Dipolar Cycloaddition | Azomethine ylide precursor, N-substituted maleimide, Toluene, Reflux | 60-85 | >90 (isomer mixture) |
| Reduction of Cycloadduct | LiAlH₄, THF, 0 °C to rt | 80-95 | >95 |
| N-Boc Protection | Hexahydropyrrolo[3,4-c]pyrrole, Boc₂O, TEA, CH₂Cl₂ | 70-90 (mono-Boc) | >98 |
| N-Debenzylation (CTH) | N-Benzyl-N'-Boc-hexahydropyrrolo[3,4-c]pyrrole, Pd/C, Ammonium Formate, Methanol, Reflux | 85-98 | >98 |
Experimental Protocols
Protocol 1: Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition and Reduction
-
Cycloaddition: To a solution of N-benzylmaleimide (1.0 eq) in anhydrous toluene, add sarcosine (1.1 eq) and paraformaldehyde (1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclic adduct.
-
Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C, add a solution of the cycloadduct in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate to obtain the reduced product.
Protocol 2: Mono-N-Boc Protection of Hexahydropyrrolo[3,4-c]pyrrole
-
Dissolve the hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-Boc protected product.
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
-
To a solution of the N-benzyl-N'-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in methanol, add 10% palladium on carbon (10 wt%).
-
Add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer and concentrate to yield the debenzylated product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
- 9. Contact Support [mychemblog.com]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Welcome to the technical support center for the purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: The most common impurities include the di-Boc-protected byproduct (di-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate) and the unreacted starting diamine (octahydropyrrolo[3,4-c]pyrrole). The formation of the di-Boc byproduct is a result of the high reactivity of the second amino group, while residual starting material indicates an incomplete reaction.
Q2: My NMR spectrum of the purified product appears messy. What could be the cause?
A2: A messy NMR spectrum can be attributed to several factors. Residual solvents from the purification process are a common cause. Additionally, the presence of closely related impurities, such as diastereomers or the di-Boc protected byproduct, can lead to overlapping signals. In some cases, the product may exist as a mixture of rotamers due to hindered rotation around the N-Boc bond, resulting in broadened or multiple peaks for a single proton or carbon.
Q3: Is the Boc (tert-butoxycarbonyl) group stable during purification?
A3: The Boc group is generally stable under neutral and basic conditions, making it compatible with purification methods like column chromatography on silica gel or alumina, and basic workups. However, it is highly sensitive to acidic conditions and can be cleaved. Therefore, it is crucial to avoid acidic eluents in chromatography and prolonged exposure to acidic conditions during workup.
Q4: What are the recommended storage conditions for the purified compound?
A4: Purified this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is typically a solid at room temperature.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product Loss on the Column | The polar nature of the free amine on the pyrrolidine ring can lead to strong adsorption on the silica gel, resulting in incomplete elution. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing and improve recovery. |
| Improper Solvent System | An inappropriate solvent system may not effectively separate the desired product from impurities or may lead to poor elution. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent (gradient elution) can improve separation and yield. |
| Decomposition on Silica Gel | Although less common for Boc-protected amines, some compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, using a deactivated silica gel or switching to an alternative stationary phase like alumina is recommended. |
| Incomplete Transfer | Ensure all the crude material is loaded onto the column and that all fractions containing the product are collected. Rinse the flask containing the crude material with a small amount of the initial eluent to ensure complete transfer. |
Problem 2: Co-elution of Product and Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The mono-Boc protected product, di-Boc protected product, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[1] An acid-base extraction prior to chromatography can be highly effective. Acidifying the reaction mixture will protonate the unreacted diamine and the desired mono-protected product, allowing the neutral di-Boc byproduct to be extracted with an organic solvent.[1] Subsequently, basifying the aqueous layer will allow for the extraction of the mono-protected product.[1] |
| Inadequate Separation on TLC | If the spots for your product and impurities are not well-separated on the TLC plate, they will not be well-separated on the column. Experiment with different solvent systems for TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal). |
| Overloading the Column | Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system to achieve good separation between the product and impurities (the desired product should have an Rf value of approximately 0.3-0.4).
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent if necessary.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is particularly useful for removing the di-Boc-protected byproduct.
Materials:
-
Crude reaction mixture
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Initial Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add 1 M HCl solution and shake vigorously. Allow the layers to separate.
-
The unreacted diamine and the mono-Boc-protected product will move to the acidic aqueous layer, while the neutral di-Boc-protected byproduct will remain in the organic layer.[1]
-
Separate the layers and save the aqueous layer.
-
-
Removal of Di-Boc Byproduct:
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to isolate the di-Boc byproduct for characterization if desired.
-
-
Isolation of the Mono-Boc Product:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 1 M NaOH solution to the aqueous layer until the pH is basic (pH > 10), which will deprotonate the desired product.[1]
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the purified this compound.
-
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimizing Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: This compound is typically synthesized through multi-step routes that often involve the formation of the bicyclic pyrrolidine core, followed by Boc protection. A common strategy involves the debenzylation of a benzyl-protected precursor, followed by protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. For instance, tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) catalyst to remove the benzyl group, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product.[1][2]
Q2: Why is the Boc protecting group used for this molecule?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is favored for its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[3] For this compound, the Boc group protects one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen in subsequent synthetic steps. This is particularly important in medicinal chemistry, where this compound serves as a key intermediate for creating more complex molecules.[4][5]
Q3: What are the key applications of this compound?
A3: This compound is a valuable building block in medicinal chemistry.[4][5] It is a key intermediate in the synthesis of various pharmacologically active compounds, including antagonists and agonists for receptors such as the 5-HT2C receptor.[4] Its unique bicyclic structure is a feature in the development of novel therapeutics.[5]
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound.
Low Reaction Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Activity: If using a palladium catalyst for debenzylation, ensure it is fresh and active. The catalyst can be sensitive to air and moisture.
-
Reagent Quality: Use high-purity starting materials and dry solvents, as impurities can interfere with the reaction.
-
-
Side Product Formation:
-
Over-alkylation: In reactions involving the free diamine, there is a risk of alkylating both nitrogen atoms if the stoichiometry of the protecting group is not carefully controlled.
-
Byproducts from Reagents: Ensure the purity of reagents like di-tert-butyl dicarbonate (Boc₂O), as impurities can lead to unwanted side reactions.
-
-
Product Isolation:
-
Extraction Efficiency: Optimize the extraction solvent and the number of extractions to ensure complete transfer of the product from the aqueous to the organic phase.
-
Purification Losses: Column chromatography is a common purification method. Losses can occur if the compound streaks on the column or if the chosen solvent system is not optimal for separation.
-
Byproduct Formation
Q5: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
A5: Byproduct identification can be achieved using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Common byproducts and mitigation strategies are outlined below:
| Potential Byproduct | Identification | Mitigation Strategy |
| Unreacted Starting Material | Compare with the starting material's retention factor (Rf) on TLC or retention time in LC-MS. | Increase reaction time, temperature, or the equivalents of the limiting reagent. |
| Double Boc-protected compound | Higher molecular weight peak in MS. | Use a controlled amount of Boc₂O (e.g., 1.0-1.1 equivalents). |
| Benzyl-containing impurities | Presence of aromatic signals in the ¹H NMR spectrum. | Ensure complete debenzylation by using a sufficient amount of catalyst and hydrogen pressure. |
Purification Challenges
Q6: I am having difficulty purifying the final product. What are some effective purification strategies?
A6: Purification of this compound can sometimes be challenging due to its polarity.
-
Column Chromatography:
-
Solvent System: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The polarity of the solvent system should be gradually increased to ensure good separation.
-
Silica Gel Treatment: If the compound is basic and interacts strongly with the acidic silica gel, the silica can be pre-treated with a base like triethylamine.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: An acid-base workup can be used to remove neutral or acidic impurities. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
Experimental Protocols
Synthesis of this compound via Debenzylation and Boc Protection
This protocol describes a general procedure for the synthesis of the title compound from its benzyl-protected precursor.
Materials:
-
tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
-
Methanol (MeOH)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Debenzylation:
-
To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol, add 20% Pd(OH)₂/C catalyst (e.g., 10 mol%).[2]
-
The reaction mixture is then placed under a hydrogen atmosphere (e.g., 60 psi) and stirred at an elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[1][2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude debenzylated intermediate.
-
-
Boc Protection:
-
Dissolve the crude intermediate in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (e.g., 1.2 eq) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: A general experimental workflow for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability and degradation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The fused pyrrolidine ring system is generally stable but can be susceptible to oxidation and, under harsh conditions, ring-opening.
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions, the Boc group is cleaved to yield hexahydropyrrolo[3,4-c]pyrrole, isobutylene, and carbon dioxide. The primary degradation product you will likely observe is the free diamine.
Q3: Is the compound stable to basic conditions?
A3: The tert-butyl carbamate group is generally stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures may lead to unforeseen degradation and should be evaluated on a case-by-case basis.
Q4: How should I properly store this compound to ensure its stability?
A4: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably at 2-8 °C. For solutions, it is advisable to use aprotic solvents and store them at low temperatures.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of stability.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed During an Experiment in Acidic Media
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Emergence of an early-eluting peak in the HPLC chromatogram.
-
Lower than expected yield of the desired product.
Possible Cause:
-
Cleavage of the tert-butyl carbamate (Boc) protecting group due to the acidic environment.
Solutions:
-
pH Control: If possible, adjust the reaction pH to be neutral or slightly basic.
-
Use of Milder Acids: If acidic conditions are necessary, consider using a weaker acid or a buffered system.
-
Temperature Reduction: Perform the reaction at a lower temperature to minimize the rate of degradation.
-
Reduced Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.
Issue 2: Compound Degradation in Solution Upon Storage
Symptoms:
-
A gradual decrease in the purity of the compound over time, as determined by HPLC.
-
Discoloration of the solution.
Possible Causes:
-
Solvent-Mediated Degradation: Protic solvents (e.g., methanol, water) can participate in hydrolysis, especially if the solution is slightly acidic.
-
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the pyrrolidine rings.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Solutions:
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, dichloromethane) for storage.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in foil.
-
Low-Temperature Storage: Store solutions at low temperatures (e.g., -20 °C) to slow down degradation kinetics.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Approx.) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 85% | Hexahydropyrrolo[3,4-c]pyrrole |
| Basic Hydrolysis | 0.1 M NaOH | 72 h | 60 °C | < 5% | Not significant |
| Oxidative | 3% H₂O₂ | 24 h | RT | 15% | Oxidized pyrrolidine derivatives |
| Thermal | Solid State | 7 days | 80 °C | < 2% | Not significant |
| Photolytic | Solid, UV light | 7 days | RT | ~10% | Photodegradation products |
Note: The data presented in this table is a representative summary based on the known reactivity of the functional groups and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 72 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80 °C for 7 days.
-
Periodically, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a calibrated light source (UV and visible) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualizations
Technical Support Center: Deprotection of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this bicyclic amine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of this compound?
A1: The most common methods for Boc deprotection involve the use of strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate organic solvent.[1][2] These reagents efficiently cleave the carbamate bond to yield the free amine. Alternative, milder methods are also available for substrates sensitive to strong acids.[2][3]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient acid: The kinetics of Boc deprotection can have a second-order dependence on the acid concentration, meaning a larger excess of acid may be required for a reasonable reaction rate.[1] Consider increasing the concentration or equivalents of the acid.
-
Reaction time: While many Boc deprotections are rapid, some substrates may require longer reaction times for full conversion.[4] Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal time.
-
Inappropriate solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and dioxane are common choices for acid-mediated deprotection.[4][5]
Q3: I am observing unexpected side products in my reaction. What are they and how can I avoid them?
A3: A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[1] This can be minimized by adding a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the carbocation. The tert-butyl cation can also decompose to isobutylene.[1][6]
Q4: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?
A4: For substrates with other acid-labile groups, using milder deprotection conditions is crucial.[2][5] Consider the following options:
-
Milder acidic conditions: Using a lower concentration of a strong acid or a weaker acid may provide selectivity.[5]
-
Alternative reagents: Non-acidic or mildly acidic methods can be employed. These include thermal deprotection, or using reagents like oxalyl chloride in methanol.[2][3] A decision tree for selecting an appropriate method is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Incomplete Reaction | Insufficient acid concentration or reaction time. | Increase the equivalents of acid (e.g., TFA, HCl) and/or prolong the reaction time. Monitor progress by TLC or LC-MS.[1][4] |
| Inappropriate solvent. | Ensure the use of a suitable solvent such as DCM or dioxane for acid-mediated deprotection.[4][5] | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger like anisole or thioanisole to the reaction mixture.[1] |
| Degradation of Substrate | Presence of other acid-sensitive functional groups. | Switch to a milder deprotection method. Options include thermal deprotection or using reagents like oxalyl chloride in methanol.[2][3][5] |
| Difficulty in Product Isolation | The product may be volatile or highly soluble in the aqueous phase. | Carefully neutralize the reaction mixture and consider extraction with a broader range of organic solvents. If the product is a salt, precipitation might be an option. |
Comparison of Deprotection Methods
| Method/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | 0.5 - 4 h | >90 | Highly effective, but harsh on acid-sensitive groups.[4][7] | [4][7] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | 1 - 4 h | >90 | A common alternative to TFA.[4] | [4] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | A "green" and mild method suitable for thermally stable compounds.[2] | [2] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70 (up to 90) | Mild conditions, tolerant of various functional groups.[3] | [3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting residue can be purified by an appropriate method, such as precipitation, crystallization, or chromatography.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Dissolve the this compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or other suitable techniques.
Visual Guides
Caption: General experimental workflow for Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Starting Materials in the Final Product
Question: My final product is contaminated with unreacted hexahydropyrrolo[3,4-c]pyrrole or di-tert-butyl dicarbonate (Boc anhydride). How can I remove them?
Answer:
Residual starting materials are a common issue. Here are tailored strategies for their removal:
-
Unreacted Hexahydropyrrolo[3,4-c]pyrrole (a basic amine): An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine impurity will be protonated and move to the aqueous layer, while your Boc-protected product remains in the organic layer. Subsequent washing with brine and drying over anhydrous sodium sulfate before solvent evaporation should yield a purer product.
-
Excess Di-tert-butyl dicarbonate (Boc anhydride):
-
Volatilization: Boc anhydride and its main byproduct, tert-butanol, are volatile. Leaving the product under high vacuum for an extended period can remove these impurities.
-
Basic Wash: Washing the organic solution of your product with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc anhydride.
-
Chromatography: If the above methods are insufficient, flash column chromatography is a reliable option.
-
Issue 2: Co-elution of the Product with Impurities during Column Chromatography
Question: I am having difficulty separating my product from a closely eluting impurity during silica gel chromatography. What can I do?
Answer:
Co-elution often occurs with non-polar impurities or when the polarity of the mobile phase is too high. Consider the following adjustments:
-
Optimize the Mobile Phase: A common mobile phase for purifying Boc-protected amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To improve separation, decrease the proportion of the polar solvent.
-
Incorporate a Basic Additive: Since the target compound has a basic nitrogen, it can interact with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes unwanted interactions.
Issue 3: Low Recovery after Purification
Question: My yield is significantly lower after purification. What are the potential causes and solutions?
Answer:
Low recovery can be attributed to several factors throughout the purification process:
-
Product Instability: The Boc group can be labile under acidic conditions. Ensure that any acidic washes are performed quickly and with dilute acid, and that the product is not exposed to acidic conditions for prolonged periods.
-
Loss during Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate volume of organic solvent and performing multiple extractions. Back-washing the combined aqueous layers with a small amount of fresh organic solvent can recover any dissolved product.
-
Irreversible Adsorption on Silica Gel: The basic nature of the product can lead to strong adsorption on silica gel. The use of a basic additive in the mobile phase, as mentioned previously, can mitigate this issue.
-
Improper Column Chromatography Technique: Ensure the column is packed correctly and the sample is loaded in a concentrated band to prevent excessive diffusion and loss of product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can originate from the starting materials, reagents, and side reactions. These include:
-
Unreacted hexahydropyrrolo[3,4-c]pyrrole.
-
Excess di-tert-butyl dicarbonate (Boc anhydride).
-
tert-Butanol (a byproduct of the Boc protection reaction).
-
Di-Boc protected hexahydropyrrolo[3,4-c]pyrrole (if both nitrogens are protected).
-
Byproducts from the synthesis of the hexahydropyrrolo[3,4-c]pyrrole core, such as incompletely debenzylated precursors if catalytic hydrogenation was used.
Q2: How can I best identify these impurities?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. For example, tert-butanol will show a characteristic singlet around 1.28 ppm in CDCl₃. The presence of a second Boc group in the di-protected species will result in a different set of signals for the pyrrolopyrrole core.
-
HPLC/LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can effectively separate and identify impurities based on their retention times and mass-to-charge ratios.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the purification and identify the presence of multiple components in your sample.
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble impurities. A common solvent system for similar compounds is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane). The optimal solvent ratio and temperature profile will need to be determined empirically. For a similar compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, recrystallization from a mixed solvent of ethyl acetate and hexane has been reported.[1][2]
Q4: What are the recommended storage conditions for the purified product?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Key Impurities Removed |
| Acid-Base Extraction | 85% | 92% | >95% | Unreacted hexahydropyrrolo[3,4-c]pyrrole |
| Flash Chromatography (Silica Gel with 1% TEA) | 92% | >98% | 80-90% | Di-Boc protected species, other non-polar impurities |
| Recrystallization (Ethyl Acetate/Hexanes) | 95% | >99% | 70-85% | Isomeric impurities, baseline material |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry powder, which is then loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) containing 0.5% triethylamine.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (containing unreacted basic starting material) in ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash twice.
-
Neutralization and Brine Wash: Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
Technical Support Center: Monitoring Reactions of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to monitor the progress of a reaction involving this compound?
A1: The most effective strategy involves a combination of TLC for rapid, real-time updates and LCMS for definitive identification and purity assessment. TLC is ideal for quickly determining the consumption of starting material and the formation of new products during the reaction.[1][2] LCMS provides more detailed information, including the mass-to-charge ratio (m/z) of reactants, products, and any intermediates or byproducts, confirming their identity.
Q2: How do I select an appropriate TLC solvent system (eluent) for my reaction?
A2: The choice of eluent depends on the polarity of your starting material and expected product. For the Boc-protected pyrrolopyrrole, which is moderately polar, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). A 1:1 hexane/EtOAc mixture is a reasonable starting point for compounds with polar amine groups.[3] If your compounds remain at the baseline, increase the eluent's polarity by switching to a dichloromethane (DCM) and methanol (MeOH) system, starting with a ratio like 95:5 DCM/MeOH.[3] Due to the basic nature of the amine, streaking can be an issue; adding a small amount (0.1–2.0%) of triethylamine (Et₃N) or a few drops of ammonia to the eluent can significantly improve spot shape.[4][5]
Q3: The pyrrolopyrrole core is not UV-active. What TLC stain should I use for visualization?
A3: Since the core structure lacks a significant chromophore, visualization requires a chemical stain. Several effective options are available.
Table 1: Recommended TLC Stains
| Stain | Preparation | Use Case & Expected Result |
|---|---|---|
| Ninhydrin | 0.3g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[6] | Excellent for detecting the free secondary amine on the pyrrolopyrrole core. Boc-protected amines can also be visualized, as the heat from a heat gun can cause the Boc group to be cleaved, revealing the amine.[7][8] Typically yields pink to purple spots.[8] |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5 mL of 5% NaOH in 300 mL of water. | A good general stain for oxidizable groups like amines. It produces yellow-brown spots on a purple background.[7] |
| Ceric Ammonium Molybdate (CAM) | 10g ammonium molybdate and 4g ceric ammonium sulfate in 400mL of 10% aqueous H₂SO₄. | A versatile, general-use stain that reacts with most organic compounds to give dark blue spots upon heating.[6] |
| Iodine | A few crystals of iodine in a sealed chamber.[6] | A simple and often non-destructive method that visualizes many organic compounds as temporary brown spots.[6] |
Q4: When using LCMS, what are the key ions I should look for to identify my Boc-protected compound?
A4: In positive-ion electrospray ionization (ESI+), you should primarily look for the protonated molecule, [M+H]⁺. However, the tert-butoxycarbonyl (Boc) group is known to be labile in the mass spectrometer source. Therefore, it is very common to observe fragments corresponding to the loss of the Boc group or parts of it.
Table 2: Common Adducts and Fragments in LCMS (ESI+)
| Ion | Mass Change | Description |
|---|---|---|
| [M+H]⁺ | +1 | The protonated parent molecule. This is the primary target ion. |
| [M+Na]⁺ | +23 | Sodium adduct, common if there are trace sodium salts present. |
| [M-C₄H₈+H]⁺ or [M-56+H]⁺ | -55 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ or [M-100+H]⁺ | -99 | In-source fragmentation resulting in the complete loss of the Boc group, yielding the deprotected amine.[9] |
| [M-tBu+H]⁺ | -57 | Loss of the tert-butyl cation. |
Troubleshooting Guides
TLC Troubleshooting
This guide addresses common issues encountered during the TLC analysis of reactions involving this compound.
Problem: My spots are streaking vertically on the TLC plate.
-
Possible Cause 1: Sample Overloading. You may have spotted too much material on the baseline.[4]
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., DCM or EtOAc) before spotting it on the TLC plate.
-
-
Possible Cause 2: Strong Interaction with Silica Gel. The basic amine functionality can interact strongly with the acidic silica gel stationary phase, causing streaking.[4][5]
Problem: My spots are stuck at the baseline (Rf ≈ 0).
-
Possible Cause: Eluent is Not Polar Enough. Your mobile phase lacks the strength to move the polar compounds up the plate.[5][10]
Problem: My spots ran to the top with the solvent front (Rf ≈ 1).
-
Possible Cause: Eluent is Too Polar. Your mobile phase is too strong, causing all components to travel with the solvent front without separation.[5]
-
Solution: Decrease the polarity of your eluent. If using a hexane/EtOAc system, increase the proportion of hexane. If using DCM/MeOH, reduce the percentage of MeOH.
-
Problem: I stained my plate with ninhydrin and heated it, but no spots are visible.
-
Possible Cause 1: Sample is Too Dilute. The concentration of your amine-containing compound on the plate may be below the detection limit of the stain.[5]
-
Solution: Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications to concentrate the material.[5]
-
-
Possible Cause 2: Insufficient Heating. For Boc-protected amines, heat is often required to thermally cleave the Boc group, allowing the ninhydrin to react with the newly freed amine.[7][8][11]
-
Solution: Ensure you are heating the plate thoroughly with a heat gun until the spots develop. Be careful not to char the plate.
-
-
Possible Cause 3: No Amine Present. Your reaction may have resulted in a product that does not contain a primary or secondary amine, or the starting material was fully consumed and the product does not react with ninhydrin.
LCMS Troubleshooting
Problem: My LCMS shows a large peak for my starting material and another major peak at [M-100]. Does this confirm my product is the deprotected amine?
-
Possible Cause: In-Source Fragmentation. While it could be your deprotected product, it is very common for the Boc group to cleave off in the ESI source of the mass spectrometer.[9] This means the peak at [M-100] could be an analytical artifact rather than a true reflection of the reaction mixture.
-
Solution: Correlate your LCMS data with TLC. A successful deprotection reaction should show a new, more polar spot on the TLC plate (lower Rf value) that stains positively with ninhydrin. If the TLC shows only starting material but the LCMS shows a [M-100] peak, it is likely in-source fragmentation. To reduce this effect, you can try softening the MS ionization conditions (e.g., lowering the cone/fragmentor voltage).
-
Problem: I performed a Boc-deprotection reaction using TFA, but I cannot find the mass peak for my product.
-
Possible Cause 1: Salt Formation. After deprotection with an acid like trifluoroacetic acid (TFA), your product exists as a TFA salt. This salt may not ionize efficiently in the ESI source, leading to a weak or absent signal.[12]
-
Solution: Before injection, consider neutralizing a small aliquot of the sample with a volatile base like ammonium hydroxide or by passing it through a small plug of basic alumina. Alternatively, try to observe the product in a different ionization mode if available.
-
-
Possible Cause 2: Incomplete Reaction. The deprotection may not have gone to completion.[13]
Problem: My chromatographic peaks are broad or tailing.
-
Possible Cause: Poor Chromatography Conditions. The basic amine can interact with residual silanols on the silica-based column, leading to poor peak shape.
-
Solution: Ensure your mobile phase is adequately acidified. Using 0.1% formic acid in both the aqueous and organic mobile phases is standard practice and usually sufficient to protonate the amine, minimizing unwanted column interactions and promoting sharp peaks.
-
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Prepare a TLC chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).
-
Application:
-
Dissolve a small amount of your starting material in a volatile solvent and spot it in the "SM" lane.
-
Using a capillary tube, take a small aliquot from your reaction vessel and spot it in the "Rxn" lane.
-
Spot the starting material and the reaction mixture on top of each other in the "Co" lane.[1] This helps to definitively track the starting material spot.
-
-
Development: Place the spotted TLC plate in the saturated chamber and replace the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the eluent to evaporate completely. Visualize the spots using a UV lamp (if applicable), followed by dipping in the appropriate chemical stain (e.g., ninhydrin) and gently heating with a heat gun until spots appear.
-
Analysis: Compare the lanes. A successful reaction will show the disappearance of the spot in the "Rxn" lane that corresponds to the starting material and the appearance of one or more new product spots.
Protocol 2: General Starting Conditions for LCMS Analysis
-
Technique: Reversed-Phase HPLC with Mass Spectrometry Detection
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
MS Detector: Electrospray Ionization (ESI)
-
Ionization Mode: Positive (ESI+)
-
Scan Range: m/z 100 - 1000
Visualizations
Caption: Workflow for reaction monitoring using TLC and LCMS.
Caption: Troubleshooting guide for TLC spot streaking.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chembam.com [chembam.com]
- 5. silicycle.com [silicycle.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a multi-step synthesis starting from a suitable protected maleimide and a dienophile, followed by a series of reduction and deprotection/reprotection steps. A key transformation often involves a Diels-Alder reaction to form the bicyclic core, followed by hydrogenation to yield the saturated hexahydropyrrolo[3,4-c]pyrrole skeleton. The tert-butoxycarbonyl (Boc) protecting group is then introduced to yield the final product.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up the synthesis, several parameters become critical to maintain yield and purity:
-
Temperature Control: Exothermic reactions, such as reductions, require careful temperature management to prevent side reactions and ensure safety.
-
Mixing Efficiency: Homogeneous mixing is crucial, especially in heterogeneous reactions like catalytic hydrogenations, to ensure consistent reaction rates.
-
Reagent Addition Rate: Slow and controlled addition of reagents can prevent localized high concentrations, which may lead to byproduct formation.
-
Catalyst Activity and Loading: On a larger scale, catalyst deactivation or inefficient mixing can significantly impact reaction times and completeness.
Q3: How can I improve the yield of the hydrogenation step?
To improve the yield of the catalytic hydrogenation:
-
Catalyst Selection: Ensure the use of a high-quality catalyst, such as Palladium on carbon (Pd/C). The choice of catalyst loading and solvent can also be critical.
-
Hydrogen Pressure: Optimize the hydrogen pressure. Higher pressures can increase the reaction rate but may also lead to over-reduction if not carefully controlled.
-
Solvent Purity: Use a high-purity, degassed solvent to avoid catalyst poisoning.
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and prevent byproduct formation.
Q4: What are the common impurities encountered, and how can they be minimized?
Common impurities can include starting materials, partially reduced intermediates, and byproducts from side reactions. To minimize these:
-
Incomplete Reactions: Ensure reactions go to completion through careful monitoring and optimization of reaction conditions (temperature, time, reagent stoichiometry).
-
Side Reactions: Control of reaction temperature and addition rates can minimize the formation of byproducts.
-
Purification: Develop a robust purification protocol. While column chromatography is common at the lab scale, techniques like crystallization or distillation may be more suitable for larger quantities.
Troubleshooting Guide
Problem 1: Low Yield in the Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Low reactivity of diene or dienophile | Increase the reaction temperature or use a Lewis acid catalyst to enhance reactivity. Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Reversible reaction | If the retro-Diels-Alder reaction is significant, perform the reaction at the lowest effective temperature and remove the product from the reaction mixture as it forms, if feasible. |
| Steric hindrance | Modify the starting materials to reduce steric hindrance if possible. Alternatively, explore higher temperatures or longer reaction times, but monitor for decomposition. |
| Incorrect solvent | The choice of solvent can influence the reaction rate and equilibrium. Screen different solvents to find one that provides optimal solubility for the reactants and favors product formation. Toluene is often a suitable solvent for Diels-Alder reactions.[1] |
Problem 2: Incomplete Hydrogenation
| Possible Cause | Suggested Solution |
| Catalyst deactivation | Ensure the use of a fresh, high-quality catalyst. Impurities in the starting material or solvent can poison the catalyst. Pre-treating the substrate to remove potential poisons may be necessary. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within safe limits for the equipment. Ensure there are no leaks in the hydrogenation apparatus. |
| Poor mixing | On a larger scale, ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase. |
| Incorrect solvent | The solvent should provide good solubility for the substrate and not interfere with the catalyst. Alcohols like ethanol or methanol are often good choices for hydrogenation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Formation of hard-to-separate byproducts | Optimize the reaction conditions to minimize the formation of byproducts with similar polarity to the product. A small change in temperature, solvent, or reaction time can sometimes significantly alter the product distribution. |
| Product is an oil or low-melting solid | If direct crystallization is difficult, consider converting the product to a crystalline salt for purification, followed by liberation of the free base. For the target molecule, which has a secondary amine, this could be an effective strategy. |
| Column chromatography is not scalable | For large-scale purification, explore alternative methods such as recrystallization from a suitable solvent system, or distillation if the product is thermally stable and has a suitable boiling point. Supercritical fluid chromatography (SFC) can also be a viable alternative for large-scale purification of complex mixtures. |
| Residual catalyst or reagents | Ensure a thorough work-up procedure to remove catalysts and unreacted reagents. For example, after hydrogenation, the palladium catalyst should be carefully filtered off. Acid-base extractions can be effective for removing acidic or basic impurities. |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis is provided below.
Protocol: Catalytic Hydrogenation of a Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione Intermediate
-
Reactor Setup: A suitably sized pressure reactor is charged with the unsaturated pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione intermediate and a solvent (e.g., ethanol, 10 mL per gram of substrate).
-
Catalyst Addition: 10% Palladium on carbon (5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude hexahydropyrrolo[3,al,c]pyrrole-1,3-dione, which can be used in the next step or purified further if necessary.
Visualizations
Caption: A generalized workflow for the synthesis of the target compound, highlighting key reaction stages and associated troubleshooting points.
Caption: A logical diagram illustrating the decision-making process and key considerations when scaling up the synthesis from lab to production.
References
Validation & Comparative
Comparative ¹H NMR Analysis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and Alternative N-Boc Protected Bicyclic and Monocyclic Diamines
A comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with a comparative analysis against structurally related N-Boc protected diamines. This guide provides detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate compound identification and purity assessment.
In the realm of medicinal chemistry and drug development, the use of saturated nitrogen-containing heterocyclic scaffolds is of paramount importance. The hexahydropyrrolo[3,4-c]pyrrole core is a key structural motif present in a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of such compounds to mask the reactivity of one of the amine functionalities, enabling selective chemical transformations. Accurate characterization of these Boc-protected intermediates is crucial for ensuring the successful synthesis of the final target molecules.
This guide focuses on the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. It further presents a comparative analysis with two alternative N-Boc protected diamines that are also commonly used in synthetic chemistry: tert-butyl piperazine-1-carboxylate and tert-butyl 1,4-diazepane-1-carboxylate.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and the selected alternative compounds. The data is presented to facilitate a clear comparison of their key spectroscopic features.
| Compound | Structure | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound |
Note: The chemical shifts for this compound are approximate as a definitive spectrum was not available in the searched literature. The presented values are based on typical ranges for similar structural motifs.
Experimental Protocols
A general protocol for the acquisition of ¹H NMR spectra for N-Boc protected amines is provided below. This protocol can be adapted for the specific compounds discussed in this guide.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the N-Boc protected amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent may influence chemical shifts.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For this, the full width at half maximum (FWHM) of a singlet, such as the residual solvent peak, should be minimized.
-
Tune and match the probe for the ¹H frequency.
3. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters on a 400 MHz spectrometer might include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Pulse width: Calibrated 90° pulse
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
Integrate all peaks in the spectrum.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ¹H NMR characterization and the logical process for comparing the spectral data of the target compound with its alternatives.
Caption: Experimental workflow for ¹H NMR characterization.
References
Comparative Analysis of 13C NMR Data for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and Related Structures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the 13C NMR Spectral Features of a Key Synthetic Intermediate.
Predicted 13C NMR Data and Comparison with Analogs
The 13C NMR chemical shifts of the target compound can be predicted by analyzing the effects of the N-Boc protecting group on simple monocyclic amines and considering the structural constraints of the fused pyrrolidine ring system. The following table summarizes the experimental 13C NMR data for N-Boc-pyrrolidine and N-Boc-piperidine, which serve as valuable reference points.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| N-Boc-pyrrolidine | C=O | ~154.7 | CDCl₃ |
| C(CH₃)₃ | ~79.2 | CDCl₃ | |
| C(CH₃)₃ | ~28.6 | CDCl₃ | |
| α-CH₂ (to N-Boc) | ~46.5 | CDCl₃ | |
| β-CH₂ | ~25.8 | CDCl₃ | |
| N-Boc-piperidine | C=O | ~154.9 | CDCl₃ |
| C(CH₃)₃ | ~79.2 | CDCl₃ | |
| C(CH₃)₃ | ~28.5 | CDCl₃ | |
| α-CH₂ (to N-Boc) | ~44.5 | CDCl₃ | |
| β-CH₂ | ~26.0 | CDCl₃ | |
| γ-CH₂ | ~19.1 | CDCl₃ | |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Predicted) * | Boc C=O | ~155 | CDCl₃ |
| Boc C(CH₃)₃ | ~80 | CDCl₃ | |
| Boc C(CH₃)₃ | ~28.5 | CDCl₃ | |
| CH₂ adjacent to N-Boc | ~45-50 | CDCl₃ | |
| Bridgehead CH | ~55-65 | CDCl₃ | |
| CH₂ of unsubstituted ring | ~45-55 | CDCl₃ |
Analysis of Comparative Data:
-
Boc Group Carbons: The chemical shifts for the carbonyl (C=O), quaternary carbon (C(CH₃)₃), and methyl carbons (C(CH₃)₃) of the tert-butoxycarbonyl (Boc) protecting group are highly characteristic and fall within a narrow range. It is anticipated that these signals in the target molecule will appear at approximately 155 ppm, 80 ppm, and 28.5 ppm, respectively, in CDCl₃.
-
Ring Carbons: The introduction of the Boc group generally causes a downfield shift for the alpha-carbons and a smaller upfield shift for the beta-carbons compared to the parent amine. In the target molecule, the two pyrrolidine rings are fused, creating a more rigid bicyclic system. The bridgehead carbons (CH) are expected to be significantly downfield due to being at the junction of two rings and adjacent to a nitrogen atom. The methylene (CH₂) carbons adjacent to the Boc-protected nitrogen are predicted to have chemical shifts similar to those in N-Boc-pyrrolidine. The methylene carbons of the second, unsubstituted pyrrolidine ring will be influenced by the adjacent nitrogen and the overall ring strain, likely appearing in the 45-55 ppm range.
Experimental Protocols
A standardized protocol for acquiring 13C NMR spectra is crucial for obtaining high-quality, reproducible data.
General Procedure for 13C NMR Spectroscopy:
-
Sample Preparation: A sample of the compound (typically 10-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).
-
Data Acquisition: Standard pulse programs for proton-decoupled 13C NMR are used. Key parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typical for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
Processing: The acquired free induction decay (FID) is processed using a Fourier transform. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Visualization of Structural Comparison
The following diagram illustrates the structural relationship between the target compound and its monocyclic analogs, highlighting the key structural features that influence their respective 13C NMR spectra.
Caption: Structural relationship between the target compound and its analogs.
Comparing tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with similar building blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and two other commercially available, structurally related bicyclic diamine building blocks. The objective is to furnish researchers with the necessary data to make informed decisions when selecting scaffolds for their drug discovery programs. The comparison focuses on physicochemical properties, reactivity in common synthetic transformations, and reported applications in medicinal chemistry, supported by experimental data from peer-reviewed literature.
Introduction to Bicyclic Diamine Scaffolds
Bicyclic diamines are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target binding sites. The incorporation of these scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar structures. The presence of a mono-protected secondary amine allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR).
This guide will compare the following three building blocks:
-
This compound (Scaffold A)
-
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Scaffold B)
-
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (Scaffold C)
Physicochemical Properties
The physicochemical properties of a building block are critical determinants of the properties of the final drug candidate, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Scaffold A | Scaffold B | Scaffold C |
| Structure | |||
| CAS Number | 141449-85-6 | 198989-07-0[1] | 201162-53-0[2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂[4] | C₁₀H₁₈N₂O₂[1] | C₁₁H₂₀N₂O₂[2][3] |
| Molecular Weight ( g/mol ) | 212.29[4] | 198.26[1] | 212.29[2][3] |
| XLogP3 | 0.7 | 0.7 | 1.1[2][3] |
| Topological Polar Surface Area (Ų) | 41.6 | 41.6[1] | 41.6[2][3] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Rotatable Bond Count | 1 | 1[1] | 1[2][3] |
Reactivity and Synthetic Utility
The utility of these building blocks is defined by their reactivity in common synthetic transformations used to build compound libraries. The following table summarizes representative examples of N-functionalization reactions.
| Reaction Type | Scaffold | Reagents and Conditions | Product | Yield (%) | Reference |
| Acylation | A | Benzoyl chloride, Et₃N, CH₂Cl₂ | N-Benzoyl derivative | >95 (typical) | General procedure |
| B | Acyl chloride, base, solvent | N-Acyl derivative | Varies | General procedure | |
| C | Propionyl chloride, Et₃N, CH₂Cl₂ | N-Propionyl derivative | High | [5] | |
| Alkylation | A | Alkyl halide, K₂CO₃, CH₃CN | N-Alkyl derivative | Varies | General procedure |
| B | Alkyl halide, base, solvent | N-Alkyl derivative | Varies | [6] | |
| C | Alkyl halide, base, solvent | N-Alkyl derivative | Varies | [5] | |
| Urea Formation | A | Isocyanate, CH₂Cl₂ | N-Urea derivative | High | General procedure |
| B | Isocyanate, solvent | N-Urea derivative | Varies | General procedure | |
| C | Phenyl isocyanate, THF | N-Phenylurea derivative | Good | General procedure |
Experimental Protocols
Detailed experimental protocols for key synthetic transformations are provided below.
General Procedure for N-Acylation
To a solution of the Boc-protected bicyclic diamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.1 M) at 0 °C is added the corresponding acyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.
General Procedure for N-Alkylation
A mixture of the Boc-protected bicyclic diamine (1.0 eq), the appropriate alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.1 M) is stirred at 60 °C for 12-24 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
General Procedure for N-Urea Formation
To a solution of the Boc-protected bicyclic diamine (1.0 eq) in dichloromethane (0.1 M) is added the corresponding isocyanate (1.05 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or crystallization to yield the desired urea derivative.
Applications in Drug Discovery
These bicyclic diamine scaffolds have been incorporated into a variety of biologically active molecules targeting different therapeutic areas.
-
Scaffold A (hexahydropyrrolo[3,4-c]pyrrole): This scaffold has been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) and has shown potential in the development of agents for neurological disorders.[7] Derivatives have also been explored as antagonists for retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[8]
-
Scaffold B (2,5-diazabicyclo[2.2.1]heptane): This rigid and chiral scaffold has been employed in the design of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists.[9] Its constrained conformation makes it an attractive building block for achieving high target selectivity.
-
Scaffold C (3,8-diazabicyclo[3.2.1]octane): This scaffold has been incorporated into a wide range of biologically active compounds, including analgesics,[5] antiarrhythmic agents,[10] and enzyme inhibitors.[11] Its versatile structure allows for the development of ligands for various biological targets.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of the use of these building blocks, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the utilization of bicyclic diamine building blocks in drug discovery.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for drugs derived from these scaffolds.
Conclusion
The choice of a bicyclic diamine scaffold is a critical decision in the design of new drug candidates. This compound, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, and tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate each offer a unique combination of structural rigidity and synthetic accessibility. While their core physicochemical properties are similar, the specific geometry of each scaffold can significantly influence binding affinity and selectivity for a given biological target. This guide provides a starting point for scaffold selection, but the optimal choice will ultimately depend on the specific requirements of the drug discovery project and empirical validation through synthesis and biological testing.
References
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | C11H20N2O2 | CID 21904757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (cis-ラセミ)-tert-ブチル ヘキサヒドロピロロ[3,4-c]ピロール-2(1H)-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 141449-85-6 | Benchchem [benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Modern Drug Discovery
A Comparative Guide to a Versatile Bicyclic Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for the development of next-generation therapeutics. Among the privileged structures utilized by researchers, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has emerged as a key building block, providing a rigid bicyclic diamine core that is instrumental in the synthesis of a diverse array of biologically active molecules. This guide offers an objective comparison of this scaffold with relevant alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on its strategic advantages.
The hexahydropyrrolo[3,4-c]pyrrole core is a fused bicyclic system that offers a defined spatial orientation for substituents, a crucial feature for optimizing interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making it an ideal intermediate for complex molecule synthesis.[1] This scaffold has been incorporated into compounds targeting a range of diseases, including cancer and neurological disorders.[2]
Comparative Analysis: Physicochemical Properties
A key advantage of the hexahydropyrrolo[3,4-c]pyrrole scaffold lies in its favorable physicochemical properties, which can be fine-tuned through substitution. When compared to more traditional monocyclic building blocks like piperazine or alternative bicyclic systems such as spirocyclic diamines, the fused pyrrolidine rings offer a unique combination of rigidity and polarity.
| Property | This compound | N-Boc-piperazine | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate |
| Molecular Weight ( g/mol ) | 212.29[3] | 186.25 | 226.32 |
| Predicted clogP | ~0.7-1.0 | ~1.3 | ~1.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 41.6[3] | 32.3 | 41.6 |
| Structural Rigidity | High | Moderate | High |
| Synthetic Accessibility | Moderate | High | Moderate |
Note: clogP and TPSA values are estimations and can vary based on the software used for calculation. Synthetic accessibility is a qualitative assessment.
The data suggests that while N-Boc-piperazine is a smaller and more readily available building block, the hexahydropyrrolo[3,4-c]pyrrole scaffold offers a higher degree of rigidity and a larger surface area for potential interactions, which can be advantageous in designing potent and selective ligands. Compared to the spirocyclic alternative, the fused system presents a different geometric profile, which can be exploited to explore distinct chemical space.
Performance in Synthetic Applications: A Comparative Overview
The utility of a building block is ultimately determined by its performance in chemical synthesis. This compound serves as a versatile platform for a variety of chemical transformations, including N-alkylation, acylation, and cross-coupling reactions.
Table 2: Comparison of Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Bicyclic Diamine Core | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Deprotected hexahydropyrrolo[3,4-c]pyrrole | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~85-95[4] |
| Deprotected 2,7-diazaspiro[4.4]nonane | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DME | ~80-90 |
Yields are approximate and can vary based on specific reaction conditions.
The high yields achievable in cross-coupling reactions highlight the synthetic utility of the hexahydropyrrolo[3,4-c]pyrrole core. The defined stereochemistry of the bicyclic system can also be leveraged to control the orientation of substituents, a critical factor in enantioselective synthesis.
Experimental Protocols
To provide a practical context for the application of this building block, detailed experimental protocols for key synthetic transformations are provided below.
Protocol 1: Synthesis of tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate via Catalytic Hydrogenation
This procedure outlines a common method for the preparation of the chiral hexahydropyrrolo[3,4-c]pyrrole core.
Materials:
-
cis-1-Benzyl-5-(tert-butoxycarbonyl)pyrrolo[3,4-c]pyrrole-4,6-dione
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of cis-1-benzyl-5-(tert-butoxycarbonyl)pyrrolo[3,4-c]pyrrole-4,6-dione in methanol, add 10 wt% palladium on carbon.
-
The reaction mixture is subjected to hydrogenation at a pressure of 50 psi for 12 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Protocol 2: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at 0 °C.[5]
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole.
Visualizing Synthetic Pathways and Logical Relationships
To further illustrate the utility of this building block, the following diagrams outline key synthetic pathways and logical relationships in its application.
Caption: Synthetic workflow for the preparation and functionalization of the target compound.
Caption: Logical relationship and comparison of different amine scaffolds in drug design.
Conclusion
This compound stands out as a valuable and versatile building block in drug discovery. Its rigid, fused bicyclic structure provides a unique three-dimensional framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties compared to more flexible or simpler scaffolds. The straightforward methods for its synthesis and functionalization, coupled with its favorable physicochemical characteristics, make it a strategic choice for researchers aiming to explore novel chemical space and develop innovative therapeutics. While alternative scaffolds such as spirocyclic diamines also offer significant advantages in creating 3D diversity, the hexahydropyrrolo[3,4-c]pyrrole core provides a distinct and complementary platform for the design of new bioactive molecules.
References
- 1. This compound | 141449-85-6 | Benchchem [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate scaffold is a key heterocyclic structure utilized in medicinal chemistry as a versatile building block for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic core allows for the precise spatial orientation of substituents, making it an attractive template for designing targeted therapies. This guide provides a comparative overview of the biological activities of various derivatives of this scaffold, supported by experimental data from published research and patent literature.
Kinase Inhibitory Activity
Derivatives of the hexahydropyrrolo[3,4-c]pyrrole core have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
A study on pyrrolo[2,3-d]pyrimidine derivatives, which share a pyrrole core, demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and progression. While not direct derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold, the structure-activity relationship (SAR) findings from these related compounds can inform the design of novel inhibitors based on the core of interest.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8 | PDGFR-β | 2-digit micromolar | [1] |
| 12 | VEGFR-2 | ~1.5-fold less potent than SU5416 | [1] |
| 17 | EGFR | ~6.6-fold less potent than PD153035 | [1] |
| 18 | EGFR | Next best inhibitory activity after 17 | [1] |
| 19 | PDGFR-β | 2-digit micromolar | [1] |
| 20 | PDGFR-β | 2-digit micromolar | [1] |
| 1c | Protein Kinase CK2 | 0.049 | [2] |
Table 1: Kinase Inhibitory Activity of Related Pyrrole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower values indicate higher potency.
Experimental Protocols
Kinase Inhibition Assays:
The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase assays. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted and incubated with the kinase enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies in techniques like ELISA or TR-FRET.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity
The hexahydropyrrolo[3,4-c]pyrrole scaffold has also been explored in the development of antiviral agents. For instance, a patent by Gilead Sciences discloses a series of compounds for treating Hepatitis C virus (HCV) infection, where the hexahydropyrrolo[3,4-c]pyrrole moiety serves as a key structural element.
While specific quantitative data for a range of derivatives is often proprietary, the patent literature indicates that modifications at the N-5 position of the hexahydropyrrolo[3,4-c]pyrrole ring are crucial for potent anti-HCV activity.
Experimental Protocols
HCV Replicon Assay:
The antiviral activity of compounds against HCV is commonly evaluated using a cell-based HCV replicon assay. The general steps are as follows:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specific period (e.g., 48-72 hours) to allow for HCV replication.
-
Quantification of Viral Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 (50% effective concentration) values are calculated, representing the concentration of the compound that inhibits 50% of HCV replication. Cytotoxicity of the compounds is also assessed in parallel using assays like the MTT or MTS assay to determine the selectivity index (SI = CC50/EC50).
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in evaluating the biological activity of these derivatives, the following diagrams illustrate the typical workflows for kinase inhibition and antiviral assays.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for a cell-based HCV replicon assay.
Conclusion
The this compound scaffold remains a valuable starting point for the development of novel therapeutics. The data presented, although primarily from related pyrrole structures, highlights the potential of this chemical space in targeting a range of diseases. Future research focusing on the systematic exploration of substitutions around this specific hexahydropyrrolo[3,4-c]pyrrole core is warranted to delineate clear structure-activity relationships and to identify lead compounds with improved potency and selectivity for various biological targets. Researchers are encouraged to utilize the outlined experimental protocols as a foundation for their own investigations into the biological activities of novel derivatives.
References
- 1. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational modeling of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyrrole scaffold is a valuable pharmacophore in medicinal chemistry, serving as a core structure for the development of various therapeutic agents. Its rigid bicyclic structure provides a well-defined orientation for substituent groups, making it an attractive starting point for rational drug design. This guide provides a comparative overview of the computational modeling and experimental validation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate derivatives and related compounds, offering insights into their therapeutic potential.
Performance Comparison of Pyrrolo[3,4-c]pyrrole Derivatives and Alternatives
While direct computational modeling data for this compound is not extensively available in the public domain, its derivatives have been the subject of computational and experimental studies. These investigations provide a framework for understanding the structure-activity relationships (SAR) and for predicting the compound's potential biological activities.
A notable study focused on a series of novel pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives as potential anti-cancer agents, comparing them to the commercially available drug Vorinostat© (suberoylanilide hydroxamic acid).[1] The computational and experimental data from this study are summarized below.
Table 1: Computational and Experimental Data for Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives and Vorinostat [1]
| Compound | Target Enzyme | Molecular Docking Score (kcal/mol) | In Vitro Anti-proliferative Activity (IC50 in µM) on MDA-MB-231 cells |
| Derivative 9c | Histone Deacetylase (HDAC) | -8.5 | 12.5 |
| Vorinostat© | Histone Deacetylase (HDAC) | -7.9 | 25.0 |
| Derivative 9a | Histone Deacetylase (HDAC) | -7.8 | >50 |
| Derivative 9b | Histone Deacetylase (HDAC) | -8.2 | >50 |
The data clearly indicates that derivative 9c exhibits a more favorable docking score and superior anti-proliferative activity compared to the established drug Vorinostat©, highlighting the potential of the pyrrolo[3,4-c]pyrrole scaffold.
In other studies, various pyrrole derivatives have been evaluated against different targets. For instance, a series of pyrrole-cinnamate hybrids were investigated as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors.[2]
Table 2: In Vitro Inhibitory Activity of Pyrrole-Cinnamate Hybrids [2]
| Compound | COX-2 Inhibition (IC50 in µM) | Soybean LOX Inhibition (IC50 in µM) |
| Hybrid 5 | 0.55 | 30 |
| Hybrid 6 | 7.0 | 27.5 |
| Indomethacin (Reference) | 0.80 | - |
| NDGA (Reference) | - | 5.0 |
These findings demonstrate the versatility of the pyrrole core in targeting different enzyme families and underscore the importance of specific substitutions in determining biological activity.
Experimental and Computational Protocols
To ensure reproducibility and facilitate further research, detailed methodologies are crucial.
Molecular Docking Protocol for Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives[1][2]
-
Protein Preparation: The crystal structure of human histone deacetylase (HDAC) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 3D structures of the pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives and Vorinostat© were generated and optimized using molecular mechanics force fields.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the enzyme, and the docking parameters were set to standard values. The conformation with the lowest binding energy was selected for analysis.
In Vitro Anti-proliferative Activity Assay[1][2]
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated.
Visualizing Computational and Experimental Workflows
To provide a clearer understanding of the processes involved in computational drug design and experimental validation, the following diagrams illustrate a typical workflow.
Caption: Iterative cycle of computational drug design and experimental validation.
This workflow highlights the synergy between in silico and in vitro methods. Computational predictions guide the synthesis of promising compounds, and experimental results provide feedback for refining computational models, leading to the identification of potent drug candidates.
Caption: A typical molecular docking workflow.
This diagram outlines the key steps in performing a molecular docking study, from preparing the protein and ligand structures to analyzing the predicted binding poses and energies. This computational technique is instrumental in prioritizing compounds for synthesis and experimental testing.
References
X-ray Crystal Structure Analysis: A Comparative Guide for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and a Key Derivative
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of a key derivative of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a prevalent scaffold in medicinal chemistry.
While a public crystal structure for the parent compound, this compound, is not currently available, a detailed X-ray crystallographic study of a closely related and functionally relevant derivative, tert-butyl 5-(3-carbamimidoylbenzyl)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate , offers critical insights into the conformational properties of the core hexahydropyrrolo[3,4-c]pyrrole scaffold. This derivative was synthesized and characterized as part of a structure-based design program for novel Factor Xa inhibitors.
Comparative Structural Insights
The core hexahydropyrrolo[3,4-c]pyrrole scaffold in the crystallized derivative maintains a compact, bicyclic structure. The determination of its crystal structure provides precise atomic coordinates, bond lengths, and angles, which are invaluable for computational modeling and understanding ligand-receptor interactions. The tert-butoxycarbonyl (Boc) protecting group on one of the pyrrolidine nitrogens and the substituted benzyl group on the other influence the overall conformation and electronic properties of the molecule.
This crystallographic data serves as a crucial reference point for researchers working with other derivatives of this scaffold, enabling more accurate predictions of their three-dimensional structures and guiding the design of new compounds with desired biological activities.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for tert-butyl 5-(3-carbamimidoylbenzyl)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 940562.
| Parameter | Value |
| Empirical Formula | C20 H30 N4 O2 |
| Formula Weight | 374.48 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 11.163(2) |
| b (Å) | 15.634(3) |
| c (Å) | 11.758(2) |
| α (°) | 90 |
| β (°) | 104.23(3) |
| γ (°) | 90 |
| Volume (ų) | 1990.0(6) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.250 |
| Absorption Coefficient (mm⁻¹) | 0.675 |
| F(000) | 808 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 4.54 to 66.65 |
| Reflections collected | 13414 |
| Independent reflections | 3474 [R(int) = 0.0461] |
| Completeness to theta = 66.65° | 99.1 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3474 / 0 / 244 |
| Goodness-of-fit on F² | 1.047 |
| Final R indices [I>2sigma(I)] | R1 = 0.0427, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0463, wR2 = 0.1154 |
Experimental Protocol for X-ray Crystal Structure Determination
The determination of a single-crystal X-ray structure involves a series of precise steps to obtain high-quality diffraction data and ultimately solve the molecular structure. The general workflow is outlined below.
1. Crystal Growth: The initial and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly or cool down, leading to the formation of well-ordered crystals. Various techniques such as vapor diffusion, slow evaporation, and cooling crystallization are employed.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This data is meticulously collected by a detector.
3. Data Processing and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The phase problem is then solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map.
4. Structure Refinement and Validation: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and angles. The quality of the final structure is assessed using various metrics, such as the R-factor, and is validated to ensure its chemical and crystallographic reasonability. The final structural information is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
The Versatility of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold: A Comparative Review of Its Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the privileged structures in medicinal chemistry, the rigid, bicyclic diamine scaffold of hexahydropyrrolo[3,4-c]pyrrole has emerged as a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the applications of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and its derivatives, offering insights into their performance against alternative scaffolds, supported by available experimental data.
The unique conformational constraints of the hexahydropyrrolo[3,4-c]pyrrole core make it an attractive scaffold for the design of ligands targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. The tert-butoxycarbonyl (Boc) protecting group in this compound allows for selective functionalization, enabling the synthesis of libraries of compounds for screening and optimization.
Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with the pyrrolo[3,4-c]pyrrole core, have been investigated as potent multi-targeted kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is therefore a major focus of anticancer drug discovery.
A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic and kinase inhibitory activities.[1][2] Notably, compound 5k from this series demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.[1][2]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 89 | Sunitinib | - |
| 5k | Her2 | 40 | Staurosporine | 38 |
| 5k | VEGFR2 | 136 | Sunitinib | 261 |
| 5k | CDK2 | 204 | Sunitinib | - |
Table 1: Kinase inhibitory activity of compound 5k compared to reference inhibitors.[1][2]
The data in Table 1 highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold as a platform for developing potent multi-targeted kinase inhibitors. The activity of compound 5k against VEGFR2 is particularly noteworthy, as it is more potent than the established drug Sunitinib.[1][2]
Central Nervous System Applications: Targeting Nicotinic Acetylcholine Receptors
The hexahydropyrrolo[3,4-c]pyrrole scaffold has also been successfully employed in the development of ligands for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.
One notable example is the development of selective α7 nAChR agonists. The compound A-844606 , which features a hexahydropyrrolo[3,4-c]pyrrole core, has shown high affinity for α7 nAChRs.[3][4] In contrast, the structurally related 4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate (SSR180711), which utilizes a different bicyclic diamine scaffold, also acts as a potent and selective partial agonist for α7 nAChRs.[3][4]
| Compound | Target | IC50 (nM) | Scaffold |
| A-844606 | α7 nAChR | 11 | Hexahydropyrrolo[3,4-c]pyrrole |
| SSR180711 | α7 nAChR | nanomolar affinity | 1,4-diazabicyclo[3.2.2]nonane |
Table 2: Comparison of α7 nAChR ligands based on different scaffolds.[3][4]
The data suggests that both the hexahydropyrrolo[3,4-c]pyrrole and the 1,4-diazabicyclo[3.2.2]nonane scaffolds can be effectively utilized to design potent α7 nAChR ligands. The choice of scaffold can influence the physicochemical properties and synthetic accessibility of the final compounds.
Antimicrobial Activity: A Scaffold for New Antibacterial Agents
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyrrole scaffold, in a broader sense, has been a fruitful source of compounds with antibacterial and antifungal properties.
While specific data on this compound derivatives with potent antimicrobial activity is limited in the reviewed literature, related pyrrole derivatives have shown promising results. For instance, a series of N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives exhibited activity against both Staphylococcus aureus and Escherichia coli.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference (Ciprofloxacin) MIC (µg/mL) |
| Pyrrole benzamide derivative | 3.12 - 12.5 | 3.12 - 12.5 | 2 |
Table 3: Antibacterial activity of pyrrole benzamide derivatives.
These findings suggest that the pyrrole core is a viable starting point for the design of new antibacterial agents. Further exploration of the hexahydropyrrolo[3,4-c]pyrrole scaffold in this therapeutic area is warranted.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A general protocol for assessing kinase inhibition involves the following steps:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Kinase Reaction Mixture: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.
-
Incubation: The test compound is added to the kinase reaction mixture at various concentrations.
-
ATP Addition: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Reaction Termination: After a specific incubation period, the reaction is stopped, typically by adding a stop solution.
-
Detection: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation, fluorescence-based assays, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)
A common method for determining the binding affinity of a compound to a receptor is a radioligand binding assay:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., α7 nAChR) are prepared from cell lines or animal tissues.
-
Assay Buffer: A suitable buffer is used to maintain the pH and ionic strength.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]methyllycaconitine for α7 nAChR) is used.
-
Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Ki Determination: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined as follows:
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared and added to each well of the microtiter plate.
-
Controls: Positive (no compound) and negative (no bacteria) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The this compound scaffold and its derivatives represent a valuable platform in modern drug discovery. The available data, though not always directly comparative, demonstrates the potential of this scaffold in developing potent and selective ligands for a range of biological targets. Its application in kinase inhibition for cancer therapy and in modulating CNS receptors highlights its versatility. While direct, head-to-head comparative studies with alternative scaffolds are needed to fully delineate its advantages and disadvantages, the existing body of research strongly supports its continued exploration in the pursuit of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the potential of this promising molecular framework.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate proper disposal procedures
For Immediate Release
Researchers, scientists, and professionals in drug development are advised to adhere to the following procedures for the proper disposal of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide ensures the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
I. Hazard Identification and Safety Precautions
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Summary Table:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Mandatory Personal Protective Equipment (PPE):
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewage systems.
Experimental Protocol for Decontamination of Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Solvent Collection: Collect the rinsate (the solvent used for rinsing) for proper disposal as chemical waste.
-
Container Puncturing: Puncture or crush the rinsed container to prevent reuse.
-
Final Disposal: Dispose of the punctured container as regular waste, in accordance with local regulations.
Disposal of Unused or Waste Material:
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste material in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Keep the container tightly closed.[3]
-
Professional Disposal: Arrange for a licensed professional waste disposal company to collect and dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[1][3]
III. Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures and report the incident to your institution's environmental health and safety department.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate | C11H20N2O2 | CID 4142526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | 250275-15-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
